molecular formula C9H8ClFN2 B1449996 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole CAS No. 915923-27-2

2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole

Cat. No.: B1449996
CAS No.: 915923-27-2
M. Wt: 198.62 g/mol
InChI Key: XTIREQQKBRLBOI-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole is a useful research compound. Its molecular formula is C9H8ClFN2 and its molecular weight is 198.62 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-chloroethyl)-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIREQQKBRLBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650844
Record name 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-27-2
Record name 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: Unlocking the Potential of a Versatile Benzimidazole Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole (CAS 915923-27-2)

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antiulcer, anticancer, and antimicrobial properties.[1][2] The strategic introduction of fluorine atoms and reactive side chains onto this privileged core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses on this compound, a compound that, while not extensively documented in public literature, represents a highly valuable building block for drug discovery and development. Its structure combines the advantageous properties of a fluorinated benzimidazole with a reactive chloroethyl group, offering a prime starting point for the synthesis of diverse compound libraries.

This document serves as a technical guide for researchers, providing a proposed, scientifically grounded framework for the synthesis, characterization, and potential applications of this molecule. The methodologies described herein are based on established chemical principles and literature precedents for analogous structures, offering a robust starting point for laboratory investigation.

Physicochemical and Predicted Properties

PropertyPredicted Value / InformationRationale / Source
Molecular Formula C₉H₈ClFN₂Calculated from structure
Molecular Weight 198.63 g/mol Calculated from structure
Appearance Off-white to light brown crystalline solidBased on similar benzimidazole derivatives
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); Sparingly soluble in waterGeneral solubility of benzimidazoles[3]
Melting Point Not available. Expected to be >150 °C.Crystalline nature of benzimidazoles suggests a relatively high melting point.
XLogP3 ~2.5 - 3.0Estimated based on the non-fluorinated analog, 2-(2-chloroethyl)benzimidazole (XLogP3 = 2.2)[4] and the contribution of the fluorine atom.
Hydrogen Bond Donor Count 1From the N-H group in the imidazole ring.[4]
Hydrogen Bond Acceptor Count 2From the non-protonated nitrogen and the fluorine atom.[5]

Proposed Synthesis Workflow

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct approach is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[6] The following protocol outlines a proposed synthesis for this compound.

Synthetic Rationale

The proposed synthesis involves the condensation of 4-fluoro-1,2-phenylenediamine with 3-chloropropionic acid. The reaction is typically heated in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst and helps to remove the water formed during the cyclization. The choice of 3-chloropropionic acid directly installs the required 2-chloroethyl side chain at the 2-position of the benzimidazole core.

Visualizing the Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine Condensation Phillips Condensation (e.g., 4M HCl, Reflux) 4-fluoro-1,2-phenylenediamine->Condensation 3-chloropropionic_acid 3-Chloropropionic Acid 3-chloropropionic_acid->Condensation Target_Compound This compound Condensation->Target_Compound Cyclization

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-fluoro-1,2-phenylenediamine

  • 3-chloropropionic acid

  • 4 M Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and 3-chloropropionic acid (1.1 eq).

  • Acid Addition: Add 4 M HCl (sufficient to form a stirrable slurry, typically 5-10 mL per gram of diamine).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Insight: The high temperature and acidic conditions are necessary to drive the condensation and subsequent intramolecular cyclization to form the imidazole ring.

  • Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker of crushed ice. Carefully neutralize the mixture to pH 7-8 by the dropwise addition of a saturated NaHCO₃ solution. A precipitate should form.

    • Self-Validating Step: The formation of a precipitate upon neutralization is a strong indicator that the less water-soluble benzimidazole product has been formed.

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.

  • Work-up - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Characterization and Analytical Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.

Visualizing the Characterization Workflow

Characterization_Workflow Crude_Product Crude Synthesized Product Purification Column Chromatography Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Purity Purity Assessment (HPLC, Elemental Analysis) Pure_Compound->Purity Final_Confirmation Structural Confirmation & Purity >95% NMR->Final_Confirmation MS->Final_Confirmation Purity->Final_Confirmation

Caption: Standard workflow for the characterization of the synthesized product.

Key Analytical Techniques and Expected Results
  • ¹H NMR Spectroscopy:

    • Protocol: Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Expected Signals:

      • A broad singlet corresponding to the N-H proton of the imidazole ring (typically δ 12-13 ppm in DMSO-d₆).[7]

      • Signals in the aromatic region (δ 7.0-7.8 ppm) for the three protons on the benzene ring. The fluorine atom at position 6 will cause characteristic splitting patterns.

      • Two triplets in the aliphatic region (likely δ 3.5-4.5 ppm), corresponding to the two CH₂ groups of the chloroethyl side chain.

  • ¹³C NMR Spectroscopy:

    • Protocol: Use the same sample prepared for ¹H NMR.

    • Expected Signals:

      • A signal for the C2 carbon of the imidazole ring (typically δ 150-155 ppm).[8]

      • Multiple signals in the aromatic region, with the carbon attached to the fluorine (C6) showing a large one-bond C-F coupling constant.

      • Two signals in the aliphatic region for the CH₂ groups.

  • Mass Spectrometry (HRMS):

    • Protocol: Use a high-resolution mass spectrometer with an appropriate ionization technique (e.g., ESI).

    • Expected Result: The spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₉H₉ClFN₂⁺. The characteristic isotopic pattern of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.

  • Infrared (IR) Spectroscopy:

    • Protocol: Analyze the sample as a KBr pellet or using an ATR accessory.

    • Expected Peaks:

      • A broad N-H stretching band around 3300-3400 cm⁻¹.[7]

      • C-H stretching bands (aromatic and aliphatic) around 2900-3100 cm⁻¹.

      • C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.

      • A C-F stretching band, typically in the 1100-1250 cm⁻¹ region.

      • A C-Cl stretching band around 600-800 cm⁻¹.

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a reactive intermediate for creating novel therapeutic agents.

A Gateway to Diverse Derivatives

The chloroethyl group at the 2-position is a versatile electrophilic handle. It can readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, such as amines, thiols, and alcohols. This allows for the rapid generation of large and diverse compound libraries for high-throughput screening.

Derivatization_Potential cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Derivative Classes Core 2-(2-Chloroethyl)-6-fluoro- 1H-benzimidazole Amine_Deriv Amine Derivatives Core->Amine_Deriv + R₂NH Thioether_Deriv Thioether Derivatives Core->Thioether_Deriv + R-SH Ether_Deriv Ether Derivatives Core->Ether_Deriv + R-OH Amines Amines (R₂NH) Amines->Amine_Deriv Thiols Thiols (R-SH) Thiols->Thioether_Deriv Alcohols Alcohols (R-OH) Alcohols->Ether_Deriv

Caption: Derivatization potential via nucleophilic substitution.

Hypothesized Biological Activities
  • Anticancer: Many benzimidazole derivatives exhibit anticancer activity by targeting key proteins such as tubulin or kinases.[1][9] The derivatization of the chloroethyl side chain could lead to compounds with enhanced binding to these targets.

  • Antimicrobial: Fluorinated benzimidazoles have shown potent activity against various bacterial and fungal strains.[10][11] New derivatives could be explored to combat drug-resistant pathogens.

  • Antiviral: The benzimidazole core is present in some antiviral drugs.[1] The fluoro and chloroethyl functionalities provide opportunities for designing novel antiviral agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 915923-27-2 is not widely available, the known hazards of related compounds provide a strong basis for safe handling procedures.

  • Hazard Assessment: Based on analogous structures like 2-chloromethyl-6-fluoro-1H-benzimidazole and 2-Chloro-1H-benzimidazole, this compound should be treated as corrosive and irritating .[12][13] It is likely to cause severe skin irritation/burns, serious eye damage, and respiratory tract irritation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure full skin coverage.

  • Handling:

    • Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[14]

    • Avoid breathing dust, fumes, or vapors.[15]

    • Avoid contact with skin, eyes, and clothing.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.

References

  • Pham, E. C., Le, T. V. T., & Truong, T. N. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(33), 21435–21463. [Link]

  • Bansal, Y., & Silakari, O. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 12(1), 1-36. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(11), 1433. [Link]

  • Liu, X. H., Tan, C. X., Liu, Y. X., Weng, J. Q., Xin, X. H., & Zhang, D. P. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(11), 2789–2795. [Link]

  • Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. [Link]

  • Pham, E. C., Le, T. V. T., & Truong, T. N. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(33), 21435–21463. [Link]

  • PubChem. (n.d.). 2-(2-Chloroethyl)benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Bansal, Y., & Silakari, O. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]

  • El Kihel, A., et al. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(2), 167-170. [Link]

  • Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Chloromethylbenzimidazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). 1H-benzimidazole and some benzimidazole containing drugs. [Link]

  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1636–1646. [Link]

  • PubChem. (n.d.). Fluoroacetamide. National Center for Biotechnology Information. [Link]

  • El Kihel, A., et al. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]

  • Singh, P., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]

  • Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. [Link]

  • PubChem. (n.d.). 2-Fluoro-1H-benzimidazole. National Center for Biotechnology Information. [Link]

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The Multifaceted Biological Activities of Fluoro-Benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold and the Strategic Role of Fluorine

The benzimidazole core, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of therapeutics with diverse pharmacological activities.[1][2] The introduction of fluorine atoms into the benzimidazole framework is a strategic design element that can significantly enhance its biological profile. The high electronegativity, small size, and ability to form strong carbon-fluorine bonds can modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved potency and a more favorable pharmacokinetic profile.[3] This technical guide provides an in-depth exploration of the biological activities of fluoro-benzimidazole derivatives, focusing on their anticancer, antimicrobial, and antiviral properties, complete with mechanistic insights and detailed experimental protocols.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Fluoro-benzimidazole derivatives have emerged as potent anticancer agents, exerting their effects through various mechanisms of action, including the inhibition of crucial signaling pathways and the disruption of cellular machinery essential for tumor growth and proliferation.[2][4][5]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mode of anticancer action for many fluoro-benzimidazole derivatives is the inhibition of protein kinases that are critical for tumor angiogenesis and cell signaling. One of the most significant targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients.[8][9]

Another critical target is the epidermal growth factor receptor (EGFR), a tyrosine kinase that, when overexpressed or mutated, can drive tumor cell proliferation, survival, and metastasis. Fluoro-benzimidazole derivatives have been shown to competitively inhibit the ATP-binding site of EGFR, thereby blocking its activation and downstream signaling.[10]

Furthermore, many of these derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization.[11][12] This interference with the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[11] The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer agents, and fluoro-benzimidazole derivatives have been shown to activate both intrinsic and extrinsic apoptotic pathways, often involving the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[4][10]

Signaling Pathway of VEGFR-2 Inhibition by Fluoro-Benzimidazole Derivatives

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates p38 p38 MAPK VEGFR2->p38 Activates FAK FAK VEGFR2->FAK Activates ERK ERK PLCg->ERK Leads to AKT Akt PI3K->AKT Activates Migration Cell Migration p38->Migration FAK->Migration Survival Cell Survival AKT->Survival Permeability Vascular Permeability AKT->Permeability Proliferation Cell Proliferation ERK->Proliferation FluoroBenzimidazole Fluoro-Benzimidazole Derivative FluoroBenzimidazole->VEGFR2 Inhibits (ATP-competitive)

Caption: Inhibition of the VEGFR-2 signaling cascade by fluoro-benzimidazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of fluoro-benzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Fluoro-aryl benzimidazoleA549 (Lung), MCF-7 (Breast)5.4, 4.2[4]
Benzimidazole-triazole hybridA549, NCI-H460, MCF-7, MDA-MB-2310.63, 0.99, 1.3, 0.94[4]
2-Aryl benzimidazoleSK-Mel-28 (Melanoma)2.55 - 17.89[11]
Benzimidazole-oxadiazoleMDA-MB-231, SKOV3, A5499.2 - 166.1[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[5]

Materials:

  • Fluoro-benzimidazole derivative stock solution (in DMSO)

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the fluoro-benzimidazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity Assessment

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Fluoro-Benzimidazole Derivatives (Serial Dilutions) incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability and Determine IC50 read_absorbance->analyze end End analyze->end

Sources

The Benzimidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The "Privileged" Nature of the Benzimidazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs, earning them the designation of "privileged scaffolds." The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a paramount example of such a structure.[1][2][3] Its remarkable versatility stems from its structural similarity to naturally occurring purines, which allows it to interact with a wide array of biological targets with high affinity.[1][2][4] This inherent biological promiscuity is not a liability but rather a significant asset, providing a robust starting point for the development of potent and selective therapeutic agents across a vast spectrum of diseases.[5][6][7]

The biological significance of the benzimidazole moiety was first hinted at by nature itself, with the discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a fundamental component of vitamin B12's structure.[1][4] This natural precedent spurred decades of research, cementing the benzimidazole core as a cornerstone in the design of novel therapeutics. Its physicochemical properties, including a high capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to effectively bind to the active sites of enzymes and receptors, modulating their function.[3][7] This guide provides a comprehensive technical overview of the benzimidazole scaffold, from its fundamental chemical properties and synthesis to its diverse mechanisms of action and established therapeutic applications, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical and Structural Properties

The benzimidazole ring is an amphoteric molecule, meaning it can act as both a weak acid and a weak base.[2] The NH proton of the imidazole ring can be deprotonated by a strong base (pKa ≈ 12.8), while the lone pair of electrons on the sp2-hybridized nitrogen atom can be protonated by an acid (pKa of the conjugate acid ≈ 5.6).[8] This dual nature is crucial for its biological activity, as it allows for tailored interactions with physiological environments and biological targets. The ring system is also highly stable, resistant to cleavage by concentrated acids and bases, and only succumbs to oxidation under harsh conditions.

G benzimidazole benzimidazole structure structure

Caption: Core properties and structure of the benzimidazole scaffold.

The planarity of the bicyclic system facilitates π-π stacking interactions with aromatic residues in protein binding pockets. The imidazole component provides both a hydrogen bond donor (N-H) and acceptor (N=), enabling a diverse range of interactions critical for high-affinity binding.[4][7]

Strategic Synthesis of the Benzimidazole Core

The construction of the benzimidazole scaffold is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, as this is intrinsically linked to its biological activity.

The most classical and widely employed method is the Phillips condensation , which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivatives, such as esters, anhydrides, or nitriles) under acidic conditions and often at elevated temperatures.[1] A variation of this, which is often more practical for library synthesis due to milder conditions, involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization step.[1][9]

// Nodes "Start" [label="o-Phenylenediamine\n+ Aldehyde (R-CHO)", shape=ellipse, fillcolor="#FBBC05"]; "Condensation" [label="Condensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="Dihydrobenzimidazole\nIntermediate"]; "Oxidation" [label="Oxidation\n(e.g., air, Oxone, I₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="2-Substituted\nBenzimidazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Start" -> "Condensation" [label="Solvent, mild acid"]; "Condensation" -> "Intermediate"; "Intermediate" -> "Oxidation"; "Oxidation" -> "Product"; }

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Modern synthetic approaches often employ microwave irradiation or catalysts like lanthanide triflates to improve reaction times, yields, and overall efficiency, aligning with the principles of green chemistry.[10][11]

Exemplary Protocol: Synthesis of 2-Phenyl-1H-benzimidazole

This protocol describes a robust, two-step, one-pot synthesis of a simple 2-substituted benzimidazole, a common starting point for further derivatization.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Oxone® (potassium peroxymonosulfate) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and benzaldehyde (1.0 eq) in DMF. Stir the mixture at room temperature until all solids are dissolved.

  • Condensation & Oxidation: To the stirring solution, add Oxone® (1.0 eq) portion-wise over 10 minutes. The reaction is mildly exothermic. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

  • Precipitation and Isolation: Upon completion, pour the reaction mixture into a beaker containing cold deionized water. A precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of deionized water to remove DMF and inorganic salts.

  • Drying: Dry the isolated solid under vacuum to yield 2-phenyl-1H-benzimidazole as a white to off-white powder. Purity can be assessed by melting point and NMR spectroscopy.

Causality of Choices:

  • DMF as Solvent: Its high polarity effectively dissolves the reactants, while its high boiling point allows for a broad temperature range if heating is required, though this specific reaction proceeds at room temperature.

  • Oxone® as Oxidant: It is an inexpensive, safe, and environmentally benign oxidizing agent that efficiently converts the dihydrobenzimidazole intermediate to the aromatic benzimidazole core under mild conditions.[9] The aqueous workup is straightforward for removing the resulting sulfate salts.

Therapeutic Applications and Mechanisms of Action

The benzimidazole scaffold is the foundation for a wide range of FDA-approved drugs, demonstrating its therapeutic breadth.[5][7] The specific biological activity is determined by the nature and position of substituents on the bicyclic core.

Therapeutic ClassKey Drug ExamplesPrimary Mechanism of Action
Anthelmintics Albendazole, Mebendazole, FenbendazoleBinds to parasite β-tubulin, inhibiting microtubule polymerization and disrupting cellular functions.[1][8]
Proton Pump Inhibitors Omeprazole, Lansoprazole, PantoprazoleCovalently binds to the H+/K+ ATPase (proton pump) in gastric parietal cells, inhibiting acid secretion.[8]
Antihistamines Bilastine, MizolastineInverse agonist of the histamine H1 receptor.[8]
Anticancer Agents Abemaciclib, BendamustineVaries: CDK4/6 inhibition (Abemaciclib), DNA alkylating agent (Bendamustine).[8][]
Anticoagulants DabigatranDirect thrombin inhibitor.[8]
Antipsychotics Pimozide, DroperidolDopamine D2 receptor antagonist.[8]
Deep Dive: The Anticancer Mechanism of Tubulin Inhibition

A significant area of cancer research focuses on benzimidazole derivatives as microtubule-destabilizing agents, a mechanism shared with their anthelmintic counterparts but repurposed for oncology.[13][14] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, transport, and, most importantly, forming the mitotic spindle during cell division.[8]

Anticancer benzimidazoles, such as albendazole and mebendazole, bind to the colchicine-binding site on β-tubulin.[1][13] This binding event prevents the polymerization of tubulin dimers into microtubules. The consequence is a cascade of cytotoxic effects:

  • Mitotic Arrest: Without a functional mitotic spindle, cancer cells cannot properly segregate their chromosomes, leading to an arrest in the G2/M phase of the cell cycle.[15]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[13][16]

  • Disruption of Angiogenesis: Microtubule integrity is also vital for endothelial cell proliferation and migration, key processes in the formation of new blood vessels (angiogenesis) that supply tumors.[13]

// Edges "Drug" -> "Tubulin" [label="Binds to\nColchicine Site"]; "Tubulin" -> "Polymerization" [style=dashed, label="Required for"]; "Polymerization" -> "Microtubule"; "Microtubule" -> "Spindle"; "Drug" -> "Polymerization" [label="INHIBITS", color="#EA4335", fontcolor="#EA4335", style=bold]; "Spindle" -> "Arrest" [label="Disruption\nleads to", style=dashed]; "Arrest" -> "Apoptosis" [label="Triggers"]; }

Caption: Mechanism of tubulin polymerization inhibition by anticancer benzimidazoles.

The selective toxicity of these agents is attributed to differences in the binding affinity between mammalian and target (parasitic or neoplastic) tubulin isoforms, providing a therapeutic window.[1]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the benzimidazole scaffold is a cornerstone of optimizing its therapeutic potential. SAR studies have revealed key positions on the ring that govern potency, selectivity, and pharmacokinetic properties.[17][18][19]

  • N1-Position: Substitution at this position often modulates physicochemical properties like solubility and membrane permeability. Incorporating various heterocyclic rings at N1 has been shown to enhance anti-inflammatory activity.[17]

  • C2-Position: This is the most frequently substituted position and a critical determinant of the mechanism of action. Large aromatic or heteroaromatic groups at C2 are common in anticancer and antiviral agents, as they can engage in key interactions within enzyme active sites.[18] For anthelmintics like albendazole, the methyl carbamate group at C2 is essential for binding to β-tubulin.

  • C5/C6-Positions: The benzene portion of the scaffold can be modified to fine-tune electronic properties and provide additional binding interactions. For example, the 5,6-dimethyl substitution is found in the natural ligand of vitamin B12.[13] In many synthetic derivatives, electron-withdrawing or -donating groups at these positions can significantly impact activity.[17]

Bioisosteric Replacement: A powerful strategy in lead optimization is bioisosteric replacement, where a functional group is replaced with another that has similar steric and electronic properties.[20][21] For instance, the amide linkage in a lead compound could be replaced by a benzimidazole ring to improve metabolic stability or cell permeability while retaining the crucial hydrogen bond donor/acceptor pattern.[22]

Experimental Workflow: In Vitro Evaluation of a Novel Benzimidazole Anticancer Agent

This section outlines a standard workflow for the initial biological characterization of a newly synthesized benzimidazole derivative designed as a tubulin inhibitor.

Protocol: Cell Viability Assessment using the MTT Assay

Objective: To determine the cytotoxic effect of a test benzimidazole compound on a cancer cell line (e.g., HeLa - cervical cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) to assess potency and selectivity.

Materials:

  • HeLa and HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test benzimidazole compound, dissolved in DMSO to create a 10 mM stock

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HeLa and HEK293 cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzimidazole stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Mebendazole). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for both cell lines.

Interpretation of Results: A potent anticancer compound will exhibit a low IC₅₀ value for the HeLa cells. A favorable selectivity profile is indicated by a significantly higher IC₅₀ value for the non-cancerous HEK293 cells, suggesting the compound is more toxic to cancer cells than to normal cells.

Conclusion and Future Perspectives

The benzimidazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its journey from a component of a vitamin to the core of blockbuster drugs for ulcers, parasitic infections, and cancer highlights its enduring relevance.[1][5] The chemical tractability of the benzimidazole core allows for extensive synthetic modification, enabling the fine-tuning of its pharmacological profile to meet diverse therapeutic needs.[23] Current and future research continues to leverage this versatile scaffold. The rise of artificial intelligence and machine learning in drug discovery is accelerating the identification of novel benzimidazole derivatives with optimized properties.[13] Furthermore, investigations into their role as immune checkpoint modulators and their ability to target cancer stem cells are opening new frontiers in oncology.[13] As our understanding of complex diseases evolves, the benzimidazole scaffold is poised to remain a vital and highly productive platform for the development of the next generation of innovative medicines.

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A Technical Guide to Identifying and Validating Therapeutic Targets for 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This guide focuses on a specific, yet underexplored derivative, 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole . We dissect its structural components to postulate a range of high-potential therapeutic targets. The presence of the reactive 2-chloroethyl group, a known alkylating moiety, combined with the metabolic stability often conferred by fluorine substitution, suggests a unique pharmacological profile.[5][6][7] This document provides a strategic framework and detailed experimental workflows for the systematic identification, validation, and characterization of its molecular targets, with a primary focus on oncology. We explore potential interactions with tubulin, protein kinases, DNA-associated enzymes, and metabolic enzymes, offering field-proven protocols and data interpretation strategies to guide preclinical research and development.

Introduction to the Benzimidazole Scaffold and the Subject Compound

The benzimidazole ring system, an isostere of naturally occurring purines, is a privileged scaffold in drug discovery.[] Its ability to interact with a multitude of biological targets has led to the development of blockbuster drugs such as the proton-pump inhibitor omeprazole and the anthelmintic agent albendazole.[2] In oncology, benzimidazole derivatives have been successfully developed as kinase inhibitors, PARP inhibitors, and microtubule-disrupting agents.[4][9][10][11]

This compound presents a compelling case for investigation. Its structure combines three key features:

  • The Benzimidazole Core: A proven pharmacophore that provides a rigid scaffold for interaction with various enzymatic pockets.[12][13]

  • 6-Fluoro Substitution: The incorporation of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[5][7]

  • 2-(2-Chloroethyl) Group: This is a reactive functional group. Chloroethylating agents are known to act as alkylating agents, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins or with DNA bases. This potential for covalent inhibition can lead to high potency and prolonged duration of action.[14]

This guide provides a comprehensive roadmap for elucidating the mechanism of action of this compound by identifying and validating its primary molecular targets.

Rationale for Postulated Target Classes

The unique combination of a proven heterocyclic scaffold and a reactive alkylating side chain allows us to hypothesize several distinct, high-probability target classes. The strategy is to leverage the known pharmacology of related benzimidazoles while considering the unique reactivity of the chloroethyl group.

G cluster_0 Structural Features of This compound cluster_1 Hypothesized Target Classes A Benzimidazole Core (Purine Isostere) T1 Microtubule Proteins (e.g., Tubulin) A->T1 Known Benzimidazole Activity T2 Protein Kinases (e.g., EGFR, VEGFR) A->T2 Common Kinase Scaffold T4 Metabolic Enzymes (e.g., DHFR) A->T4 Known Benzimidazole Activity B 6-Fluoro Group (Metabolic Stability, Binding) B->T1 B->T2 T3 DNA & Associated Enzymes (e.g., Topoisomerase, PARP) B->T3 B->T4 Enhances Affinity/ Pharmacokinetics C 2-(2-Chloroethyl) Group (Reactive Alkylating Moiety) C->T2 Covalent Inhibition C->T3 Alkylation Potential

Caption: Logical framework linking the compound's structural features to hypothesized target classes.

Primary Potential Therapeutic Targets

Based on extensive literature on benzimidazole derivatives, we prioritize four major classes of therapeutic targets.[4][9]

Target Class 1: Tubulin and Microtubule Dynamics

Many benzimidazoles, including fenbendazole and nocodazole, are potent inhibitors of tubulin polymerization.[11][15][16][17] They bind to the colchicine-binding site on β-tubulin, disrupting microtubule formation, which leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[11][15]

Causality: The planar benzimidazole ring can fit into the hydrophobic colchicine pocket, while substituents at the 2- and 6-positions can form additional interactions, dictating potency and specificity.

Target Class 2: Protein Kinases

The benzimidazole scaffold is frequently found in ATP-competitive kinase inhibitors.[12][13] These enzymes are critical regulators of cell signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK pathways.[9] Specific kinases that are known to be targeted by benzimidazole derivatives include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Key for angiogenesis.

  • EGFR (Epidermal Growth Factor Receptor): Often mutated or overexpressed in solid tumors.[18][19]

  • CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle.[9]

Causality: The benzimidazole core can mimic the adenine moiety of ATP, forming hydrogen bonds with the kinase hinge region. The chloroethyl group could potentially form a covalent bond with a nearby nucleophilic residue (like cysteine) in the active site, leading to irreversible inhibition.

G Compound 2-(2-Chloroethyl)-6-fluoro- 1H-benzimidazole EGFR EGFR Compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Activation

Caption: Postulated inhibition of the EGFR signaling pathway by the subject compound.

Target Class 3: DNA and Associated Enzymes

The presence of a chloroethyl group strongly suggests the possibility of DNA alkylation or interference with DNA-processing enzymes.[14]

  • Direct DNA Alkylation: The compound could directly bind to DNA, forming adducts that disrupt replication and transcription, similar to nitrogen mustards.

  • Topoisomerase Inhibition: Benzimidazoles can intercalate into DNA or bind to topoisomerase enzymes, preventing the re-ligation of DNA strands and causing catastrophic DNA breaks.[9]

  • PARP (Poly(ADP-ribose) polymerase) Inhibition: PARP inhibitors are effective in cancers with deficiencies in DNA repair. Several potent PARP inhibitors are based on the benzimidazole scaffold.[11][18]

Causality: The planar benzimidazole ring is suitable for DNA intercalation, while the reactive chloroethyl group can form covalent adducts with DNA bases or with enzyme residues in the active site of enzymes like topoisomerases.

Target Class 4: Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the synthesis of nucleotides and is a validated target for both antimicrobial and anticancer therapies. Some N-substituted benzimidazole derivatives have shown potent DHFR inhibitory activity.[2][20]

Causality: The benzimidazole structure can mimic the pteridine ring of the natural substrate, dihydrofolic acid, allowing it to bind to the DHFR active site and block its function.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is necessary to definitively identify and validate the target(s) of this compound. The following workflows provide a self-validating system, progressing from broad screening to specific mechanistic studies.

G A Initial Screening (e.g., NCI-60 Cell Line Panel) B Hypothesis-Driven Target Assays A->B Identifies Potential Therapeutic Area C Biochemical Assays (Enzyme Kinetics, Binding Affinity) B->C Direct Test on Purified Targets D Cell-Based Mechanistic Assays (Target Engagement, Pathway Analysis) C->D Confirm Cellular Activity E Confirmation & Specificity (CETSA, Knockdown/Overexpression) D->E Validate Target Engagement in Cells F Validated Target E->F

Caption: General workflow for target identification and validation, from broad screening to confirmation.

Workflow for Validating Tubulin Inhibition

Objective: To determine if the compound disrupts microtubule dynamics.

Step-by-Step Protocol:

  • In Vitro Tubulin Polymerization Assay:

    • Principle: Measures the change in light absorbance or fluorescence as purified tubulin monomers polymerize into microtubules. An inhibitor will prevent this change.

    • Procedure:

      • Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in G-PEM buffer.

      • Pipette the tubulin solution into a 96-well plate.

      • Add varying concentrations of the test compound (e.g., 0.1 µM to 100 µM), a positive control (Nocodazole), and a vehicle control (DMSO).

      • Incubate the plate at 37°C in a spectrophotometer or fluorometer capable of kinetic reads.

      • Monitor the increase in absorbance at 340 nm or fluorescence of a reporter dye over 60 minutes.

    • Data Analysis: Plot absorbance vs. time. Calculate the IC50 value, which is the concentration of the compound that inhibits polymerization by 50%.

  • Cellular Immunofluorescence Microscopy:

    • Principle: Visually assess the state of the microtubule network within treated cells.

    • Procedure:

      • Culture cancer cells (e.g., HeLa, A549) on glass coverslips.

      • Treat cells with the compound at its approximate IC50 concentration, a positive control, and a vehicle control for 18-24 hours.

      • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.

      • Incubate with a primary antibody against α-tubulin.

      • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

      • Mount coverslips onto slides with a DAPI-containing mounting medium to stain nuclei.

      • Image using a confocal or fluorescence microscope.

    • Data Analysis: Compare the microtubule structure in treated cells to controls. Look for depolymerization (loss of filamentous structure) and cell morphology changes indicative of mitotic arrest.

  • Cell Cycle Analysis via Flow Cytometry:

    • Principle: Microtubule-disrupting agents cause cells to arrest in the G2/M phase of the cell cycle.

    • Procedure:

      • Treat a population of asynchronously growing cells with the compound for 24 hours.

      • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

      • Wash out the ethanol and resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.

      • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population indicates mitotic arrest.

Workflow for Validating Kinase Inhibition

Objective: To determine if the compound inhibits a specific protein kinase and its downstream signaling pathway.

Step-by-Step Protocol:

  • In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Assay):

    • Principle: Measures the amount of ADP produced by a kinase reaction. Inhibition results in a lower ADP signal.

    • Procedure:

      • In a 96-well plate, combine the purified kinase (e.g., recombinant EGFR), its specific substrate peptide, and ATP.

      • Add the test compound across a range of concentrations.

      • Incubate at room temperature to allow the kinase reaction to proceed.

      • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

      • Measure luminescence using a plate reader.

    • Data Analysis: Calculate the IC50 value from the dose-response curve.

  • Western Blot for Pathway Modulation:

    • Principle: Measures the phosphorylation status of downstream substrates to confirm target inhibition in a cellular context.

    • Procedure:

      • Culture cells known to rely on the target kinase pathway (e.g., A549 for EGFR).

      • Serum-starve the cells, then treat with the compound for 1-2 hours.

      • Stimulate the pathway with the appropriate growth factor (e.g., EGF).

      • Lyse the cells and quantify total protein concentration using a BCA assay.

      • Separate proteins by SDS-PAGE, transfer to a PVDF membrane.

      • Probe with primary antibodies against the phosphorylated form of the target and its downstream effectors (e.g., p-EGFR, p-AKT) and total protein controls (e.g., EGFR, AKT, β-actin).

      • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

    • Data Analysis: Quantify band intensities. A potent inhibitor will reduce the ratio of phosphorylated protein to total protein in a dose-dependent manner.

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: Ligand binding stabilizes a target protein against thermal denaturation. This confirms direct physical engagement between the compound and the target protein in intact cells.

    • Procedure:

      • Treat intact cells with the compound or vehicle.

      • Heat aliquots of the cell suspension across a range of temperatures (e.g., 40°C to 70°C).

      • Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

      • Analyze the amount of soluble target protein remaining at each temperature by Western blot.

    • Data Analysis: Plot the percentage of soluble protein vs. temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, direct binding.

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Antiproliferative and Target Inhibition Data

ParameterCell Line / TargetIC50 (µM)
Antiproliferative Activity A549 (Lung Cancer)1.5 ± 0.3
HCT116 (Colon Cancer)2.1 ± 0.5
MCF-7 (Breast Cancer)5.8 ± 1.1
Tubulin Polymerization Purified Tubulin0.9 ± 0.2
Kinase Inhibition Purified EGFR> 50
Purified VEGFR22.5 ± 0.6
DHFR Inhibition Purified hDHFR> 50

Interpretation: The hypothetical data above would suggest that the compound's primary mechanism of action is likely tubulin polymerization inhibition, with a secondary contribution from VEGFR2 inhibition. The antiproliferative IC50 values are consistent with the biochemical target data. The lack of activity against EGFR and DHFR suggests specificity.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to identify and validate the therapeutic targets of this compound. By leveraging knowledge of the benzimidazole scaffold and considering the unique reactivity of its substituents, researchers can efficiently narrow the field of potential targets. The experimental workflows described provide a robust framework for moving from initial hypothesis to confirmed mechanism of action.

Future work should focus on:

  • Affinity-based proteomics to identify targets in an unbiased manner.

  • Structural biology (X-ray crystallography or Cryo-EM) to determine the precise binding mode of the compound to its validated target(s).

  • In vivo studies in relevant animal models to confirm efficacy and establish a pharmacokinetic/pharmacodynamic relationship.

  • Lead optimization to improve potency, selectivity, and drug-like properties.

By following this structured approach, the therapeutic potential of this promising compound can be fully explored and potentially translated into a novel clinical candidate.

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The Ascendant Role of 6-Fluoro-1H-Benzimidazoles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] The strategic incorporation of a fluorine atom at the 6-position of the benzimidazole ring has emerged as a powerful strategy to modulate and enhance the pharmacological properties of these compounds. This technical guide provides an in-depth review of 6-fluoro-1H-benzimidazole compounds, navigating through their synthesis, diverse biological activities, and burgeoning applications in contemporary drug discovery. We will explore the causal relationships behind synthetic strategies and delve into the structure-activity relationships that govern their therapeutic potential, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorine in Benzimidazole Scaffolds

The benzimidazole nucleus, an isostere of naturally occurring purines, readily interacts with a myriad of biological targets, underpinning its broad spectrum of pharmacological activities.[1][3][4] These activities span from antimicrobial and antiviral to anticancer, anti-inflammatory, and beyond.[2][5][6] The introduction of a fluorine atom, particularly at the 6-position, is not a trivial substitution. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—profoundly influence the physicochemical and pharmacokinetic profiles of the parent molecule.[7] This strategic fluorination can enhance metabolic stability, improve membrane permeability, and modulate pKa, ultimately leading to improved efficacy and a more favorable drug-like profile.[8]

Synthetic Methodologies: Crafting the 6-Fluoro-1H-Benzimidazole Core

The construction of the 6-fluoro-1H-benzimidazole scaffold is primarily achieved through the condensation of 4-fluoro-1,2-phenylenediamine with various electrophilic partners. The choice of the second reactant dictates the substitution at the 2-position of the benzimidazole ring, a key determinant of the compound's biological activity.

Phillips Condensation and its Variants

A prevalent and versatile method for synthesizing 2-substituted-6-fluoro-1H-benzimidazoles is the Phillips condensation, which involves the reaction of 4-fluoro-1,2-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester, or nitrile) under acidic conditions.[9] The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and dehydration.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-6-fluoro-1H-benzimidazoles

This protocol describes a microwave-assisted synthesis, which often leads to higher yields and shorter reaction times compared to conventional heating.[10]

  • Reactant Preparation: In a microwave synthesis vial, combine 4-fluoro-1,2-phenylenediamine (1 mmol), a substituted aromatic aldehyde (1 mmol), and sodium metabisulfite (1.2 mmol) in dimethylformamide (DMF, 5 mL).

  • Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120-150°C) for a specified duration (e.g., 10-30 minutes).[11] The optimal conditions may vary depending on the specific reactants.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aryl-6-fluoro-1H-benzimidazole.[11]

Caption: General workflow for the synthesis of 2-substituted-6-fluoro-1H-benzimidazoles.

G cluster_synthesis Synthesis of 6-Fluoro-1H-Benzimidazoles Reactants 4-Fluoro-1,2-phenylenediamine + Aldehyde/Carboxylic Acid Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomerization Product 2-Substituted-6-fluoro- 1H-benzimidazole Cyclization->Product Dehydration

Synthesis from Nitroaromatic Precursors

An alternative strategy involves the reductive cyclization of a 2-nitroaniline derivative. This one-pot procedure is efficient and tolerates a wide range of functional groups.[10]

Experimental Protocol: One-Pot Reductive Cyclization

  • Reaction Setup: To a solution of 1-fluoro-2-nitro-3-aminobenzene (1 mmol) and an appropriate aldehyde (1.1 mmol) in a suitable solvent like ethanol, add a reducing agent such as iron powder (3 mmol) and an acid catalyst like ammonium chloride (1.5 mmol).

  • Reaction Execution: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, filter the hot reaction mixture to remove the iron catalyst. Concentrate the filtrate under reduced pressure, and purify the residue by column chromatography to obtain the pure 6-fluoro-1H-benzimidazole derivative.

Caption: Reductive cyclization pathway for 6-fluoro-1H-benzimidazole synthesis.

G cluster_reductive_cyclization Reductive Cyclization StartingMaterial 2-Nitro-4-fluoroaniline + Aldehyde Reduction Nitro Group Reduction StartingMaterial->Reduction e.g., Fe/NH4Cl CyclizationCondensation Cyclization and Condensation Reduction->CyclizationCondensation FinalProduct 6-Fluoro-1H-benzimidazole CyclizationCondensation->FinalProduct

A Spectrum of Biological Activities: Therapeutic Potential of 6-Fluoro-1H-Benzimidazole Compounds

The incorporation of a 6-fluoro substituent has led to the discovery of potent and selective agents across various therapeutic areas. The following sections highlight some of the most significant biological activities of these compounds.

Antimicrobial Activity

Fluorinated benzimidazoles have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi.[5] The fluorine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

One study reported a series of novel 2-substituted fluorinated benzimidazoles, where some compounds exhibited notable antimicrobial activity.[5] For instance, a compound bearing a trifluoromethyl substituent showed the highest antifungal activity against Candida albicans.[5] Another study synthesized nineteen new fluoro-benzimidazole derivatives and found that compound 18 (4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide) displayed high inhibitory activity against gastrointestinal pathogens like Escherichia coli and Salmonella typhimurium, with MIC90 values ranging from 0.49–0.98 µg/mL.[11]

Table 1: Antimicrobial Activity of Selected 6-Fluoro-1H-Benzimidazole Derivatives

CompoundTarget OrganismActivity (MIC in µg/mL)Reference
18 Escherichia coli O157:H70.49-0.98[11]
18 Salmonella typhimurium ATCC 133110.49-0.98[11]
Compound with trifluoromethyl substituentCandida albicansPotent[5]
2-(m-fluorophenyl)-benzimidazole derivative 14 Bacillus subtilis7.81[12]
2-(m-fluorophenyl)-benzimidazole derivative 18 Gram-negative bacteria31.25[12]
Anticancer Activity

The benzimidazole scaffold is a well-established pharmacophore in cancer chemotherapy. The 6-fluoro substitution has been explored to develop novel anticancer agents with improved efficacy and selectivity. Some N-substituted 6-fluoro-1H-benzimidazole derivatives have shown potent antibacterial and anticancer activities.[9] For example, certain compounds exhibited strong anticancer activity against various cell lines with IC50 values comparable to the standard drug paclitaxel.[13] Molecular docking studies have suggested that these compounds may exert their effects by targeting key proteins involved in cancer progression, such as dihydrofolate reductase and vascular endothelial growth factor (VEGF) receptor.[13]

Anti-inflammatory and Analgesic Activity

Benzimidazole derivatives are known to possess anti-inflammatory and analgesic properties, often attributed to their ability to inhibit enzymes like cyclooxygenases (COXs).[5] The introduction of fluorine can modulate the inhibitory potential of these compounds. While specific studies focusing solely on 6-fluoro derivatives are less common, the broader class of fluorinated benzimidazoles has shown promise in this area.

Antiviral and Other Activities

The structural similarity of benzimidazoles to purine nucleosides makes them attractive candidates for the development of antiviral agents.[1] They can interfere with viral replication by inhibiting key viral enzymes. Additionally, 6-fluoro-1H-benzimidazole derivatives have been investigated for a range of other therapeutic applications, including as antiprotozoal, anthelmintic, and antimalarial agents.[6][14]

Caption: Diverse biological activities of 6-fluoro-1H-benzimidazole compounds.

G Core 6-Fluoro-1H-Benzimidazole Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antiviral Antiviral Core->Antiviral Antiprotozoal Antiprotozoal Core->Antiprotozoal Antimalarial Antimalarial Core->Antimalarial

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-fluoro-1H-benzimidazole compounds is intricately linked to the nature and position of substituents on the benzimidazole core and the 2-position substituent.

  • Role of the 6-Fluoro Group: As previously discussed, the fluorine at the 6-position generally enhances the overall pharmacological profile of the molecule. It can improve metabolic stability and cellular uptake.[7][8]

  • Impact of the 2-Substituent: The substituent at the 2-position plays a crucial role in determining the specific biological activity.

    • Aromatic and Heteroaromatic Rings: The presence of substituted phenyl or heterocyclic rings at the 2-position is a common feature in many biologically active benzimidazoles. The electronic nature and steric bulk of these substituents can significantly influence target binding. For instance, electron-withdrawing groups on the 2-phenyl ring have been shown to enhance antimicrobial activity.

    • Alkyl and Functionalized Chains: The introduction of flexible alkyl chains or functional groups like hydrazones can lead to compounds with potent and specific activities, as seen in the case of the highly active antimicrobial agent 18 .[11]

Future Perspectives and Conclusion

The 6-fluoro-1H-benzimidazole scaffold continues to be a highly promising platform for the development of novel therapeutic agents. The versatility of its synthesis and the wide array of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry. Future research in this area will likely focus on:

  • Rational Drug Design: Employing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors for specific biological targets.

  • Hybrid Molecules: Combining the 6-fluoro-1H-benzimidazole core with other pharmacophores to create hybrid molecules with dual or synergistic therapeutic effects.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in less explored therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

References

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. Retrieved from [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health. Retrieved from [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. Retrieved from [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Retrieved from [Link]

  • 1H-benzimidazole and some benzimidazole containing drugs. ResearchGate. Retrieved from [Link]

  • Importance of Fluorine in Benzazole Compounds. PubMed Central. Retrieved from [Link]

  • Biological activities of benzimidazole derivatives: A review. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. ResearchGate. Retrieved from [Link]

  • Diverse biological activities of benzimidazole derivatives. ResearchGate. Retrieved from [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Retrieved from [Link]

  • N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. PubMed Central. Retrieved from [Link]

  • Importance of Fluorine in Benzazole Compounds. ResearchGate. Retrieved from [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. Vignan's Foundation for Science, Technology and Research. Retrieved from [Link]

  • Synthesis of different fluoroaryl benzimidazole derivatives 257a–c. ResearchGate. Retrieved from [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Taylor & Francis Online. Retrieved from [Link]

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solubility profile of 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole in lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a heterocyclic compound of interest in pharmaceutical research. Recognizing the critical role of solubility in drug discovery and development, this document outlines the core physicochemical properties of the molecule, the theoretical principles governing its dissolution, and robust, field-proven methodologies for its empirical determination. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring that researchers can generate accurate, reproducible, and meaningful solubility data. We will delve into the gold-standard shake-flask method, associated analytical quantification techniques, and provide a predicted solubility profile in a range of common laboratory solvents to guide initial experimental design.

Introduction: The Critical Role of Solubility

This compound belongs to the benzimidazole class of compounds, a scaffold renowned for its wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The journey of a promising compound from a laboratory discovery to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary cause of failure. Solubility dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[2] An inadequate solubility profile can lead to insufficient drug concentration at the target site, resulting in diminished pharmacological response.

Therefore, a thorough understanding of the solubility of this compound in various laboratory solvents is not merely an academic exercise. It is a foundational requirement for:

  • Formulation Development: Enabling the creation of suitable dosage forms (e.g., oral, parenteral).[2]

  • In Vitro and In Vivo Assay Design: Ensuring the compound remains in solution during biological testing to produce reliable data.

  • Process Chemistry: Informing decisions on reaction media, crystallization, and purification solvents.

  • Toxicology Studies: Guaranteeing accurate dose administration in preclinical safety assessments.

This guide provides the theoretical framework and practical protocols to empower researchers in navigating these critical developmental milestones.

Physicochemical Properties of this compound

  • Benzimidazole Core: The core structure is a fused ring system of benzene and imidazole.[3] It possesses both a weakly acidic imino proton (N-H) and a weakly basic pyridinic nitrogen, making it amphoteric.[4] The N-H group can act as a hydrogen bond donor, while the pyridinic nitrogen can act as a hydrogen bond acceptor.[5]

  • 6-Fluoro Substituent: The fluorine atom is highly electronegative and is expected to lower the pKa of the imino proton, making it slightly more acidic than its non-fluorinated counterpart. It also increases the molecule's overall lipophilicity.

  • 2-(2-Chloroethyl) Substituent: This alkyl chloride side chain is flexible and adds to the non-polar character of the molecule.

Based on the structure of the similar, non-fluorinated compound 2-(2-Chloroethyl)benzimidazole[5], we can estimate the following properties for our target molecule:

PropertyPredicted Value / CharacteristicRationale and Impact on Solubility
Molecular Formula C₉H₈ClFN₂-
Molecular Weight ~198.63 g/mol Higher molecular weight can sometimes correlate with lower solubility.
XLogP3 > 2.2The XLogP3 of the non-fluorinated analog is 2.2.[5] The addition of fluorine will likely increase this value, indicating a preference for lipid environments over aqueous ones (low water solubility).
Hydrogen Bond Donors 1 (from the N-H group)Allows for interaction with protic and polar aprotic solvents like alcohols and DMSO.
Hydrogen Bond Acceptors 1 (from the pyridinic N)Enables interaction with protic solvents like water and alcohols.
pKa (acidic) ~12-13The benzimidazole N-H pKa is around 12.8.[3] The electron-withdrawing fluorine group will likely lower this value slightly.
pKa (basic) ~5.0-5.5The conjugate acid pKa of benzimidazole is 5.6.[3] The fluorine substituent will decrease the basicity of the pyridinic nitrogen. Solubility will increase in acidic solutions (pH < pKa) due to the formation of a charged cation.

Theoretical Principles of Solubility

Solubility is a thermodynamic equilibrium defined as the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure.[6] The principle of "like dissolves like" is a useful heuristic: polar solutes dissolve better in polar solvents, and non-polar solutes in non-polar solvents.[7]

Several factors critically influence the solubility of this compound:

  • Solvent Polarity: The compound has both polar (benzimidazole ring) and non-polar (chloroethyl chain, fluoro-benzene ring) regions. Therefore, it is expected to have limited solubility in highly polar solvents like water and non-polar solvents like hexanes, but higher solubility in solvents of intermediate polarity like alcohols or polar aprotic solvents.

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[2][8] However, this is not universal and must be determined experimentally.[9]

  • pH of the Medium: Due to its basic nitrogen, the compound's solubility is expected to be highly pH-dependent. In acidic aqueous media, the nitrogen will be protonated, forming a more soluble salt. Therefore, solubility will be significantly higher in buffers with a pH below the basic pKa (~5.0-5.5).

  • Crystal Form (Polymorphism): The solid-state structure of the compound can have a profound impact on its solubility. Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities. It is crucial to characterize the solid form used in any solubility study.

Experimental Determination of Thermodynamic Solubility

To obtain definitive and reliable data, an experimental approach is necessary. The shake-flask method is the universally recognized gold-standard for determining equilibrium (thermodynamic) solubility.[10][11] This method ensures that the solution has reached its maximum saturation point under controlled conditions.

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the logical flow of the shake-flask method, a self-validating protocol designed for accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Sample Analysis A Add excess solid compound to chosen solvent/buffer B Seal vials securely A->B Ensure no solvent loss H Analyze residual solid (XRPD) to check for polymorphism A->H Characterize starting material & post-equilibration solid C Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours B->C Controlled environment D Periodically sample supernatant (e.g., at 24h, 48h, 72h) C->D Time course sampling E Analyze samples until concentration plateaus (equilibrium confirmed) D->E Verify equilibrium F Separate solid from liquid (Centrifugation followed by filtration) E->F Isolate saturated solution G Quantify concentration in the supernatant using a validated analytical method (e.g., HPLC-UV) F->G Determine solubility value

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Step-by-Step Protocol

1. Preparation: a. Add an excess amount of solid this compound to a series of glass vials containing the selected laboratory solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO)). "Excess" means that undissolved solid should be clearly visible after the equilibration period. b. Seal the vials tightly to prevent solvent evaporation.

2. Equilibration: a. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). b. Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[10] c. Causality Check: The goal is to measure thermodynamic solubility, not kinetic. Insufficient agitation time can lead to an underestimation of the true solubility. It is best practice to sample at multiple time points (e.g., 24h and 48h) and confirm that the measured concentration is no longer increasing.

3. Sample Separation and Analysis: a. After equilibration, allow the vials to stand briefly for the excess solid to settle. b. To separate the saturated supernatant from the undissolved solid, centrifugation is the preferred first step, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). c. Trustworthiness Check: Direct filtration can be prone to clogging or continued dissolution from suspended microcrystals. The centrifugation-then-filter sequence provides a more robust separation.[10] d. Immediately dilute an aliquot of the clear filtrate with a suitable mobile phase or solvent to prevent precipitation before analysis. e. Quantify the concentration of the compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

4. Solid-State Analysis: a. Recover the remaining solid from the vials after the experiment. b. Analyze the solid using a technique like X-ray Powder Diffraction (XRPD) and compare it to the starting material. c. Self-Validation: This step is crucial to confirm that the compound has not changed its crystalline form (polymorphic transformation) or degraded during the experiment, which would invalidate the solubility measurement.[10]

Predicted Solubility Profile

The following table provides a qualitative and semi-quantitative prediction of the solubility of this compound in common laboratory solvents, based on its physicochemical properties and the behavior of similar benzimidazole derivatives.[4][12][13] These values should be confirmed experimentally.

Solvent ClassSolvent ExamplePredicted Solubility CategoryEstimated Solubility Range (at 25°C)Rationale
Polar Protic WaterVery Slightly Soluble< 0.1 mg/mLThe molecule is predominantly lipophilic (XLogP > 2.2). While hydrogen bonding is possible, it is insufficient to overcome the hydrophobic nature of the bulk of the molecule.
Aqueous Acid 0.1 N HCl (pH 1)Soluble> 10 mg/mLThe basic nitrogen will be fully protonated, forming a highly soluble hydrochloride salt.
Aqueous Buffer PBS (pH 7.4)Very Slightly Soluble< 0.1 mg/mLAt physiological pH, the compound is in its neutral, uncharged form, exhibiting low aqueous solubility.
Polar Protic Ethanol / MethanolSparingly to Freely Soluble1 - 50 mg/mLAlcohols can engage in hydrogen bonding with the solute and also solvate the non-polar parts of the molecule, striking a good balance. Solubility in alcohols generally decreases as the alkyl chain length of the alcohol increases.[12]
Polar Aprotic DMSO / DMFFreely Soluble> 100 mg/mLThese are powerful hydrogen bond accepting solvents that can effectively solvate the N-H group and the rest of the molecule.[14]
Polar Aprotic Acetonitrile / AcetoneSparingly Soluble1 - 30 mg/mLThese solvents are polar but have weaker hydrogen bonding capabilities than DMSO or alcohols.
Non-Polar Hexane / TolueneInsoluble< 0.01 mg/mLThe polar benzimidazole core prevents dissolution in highly non-polar solvents.

Conclusion

The solubility profile of this compound is a critical dataset for its advancement as a potential therapeutic agent. This guide has established that the compound is likely a poorly water-soluble molecule at neutral pH, a common challenge in drug development. Its amphoteric nature, however, predicts a significant increase in solubility in acidic conditions, which has important implications for potential oral formulation strategies. Due to its balanced polarity, the compound is expected to show good solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols.

The provided protocols, particularly the gold-standard shake-flask method, offer a robust framework for generating precise and reliable experimental data. By integrating these methodologies with an understanding of the underlying physicochemical principles, researchers can effectively characterize the solubility of this compound, enabling informed decisions and accelerating the drug development process.

References

  • Bhandari D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(2).
  • Yadav, G., & Singh, A. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(34), 22155–22183. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Chloroethyl)benzimidazole. National Center for Biotechnology Information. Retrieved from: [Link]

  • Gökçe, M., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(3), 356. Available at: [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from: [Link]

  • Al-Ostath, A., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Medicinal Chemistry. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from: [Link]

  • DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from: [Link]

  • Krug, M. (2020). Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. YouTube. Available at: [Link]

  • Domanska, U., & Szydlowski, J. (2001). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 46(4), 848–852. Available at: [Link]

  • Bergström, C. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from: [Link]

  • Al-Trad, B., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Available at: [Link]

  • StatPearls. (2023). Biochemistry, Dissolution and Solubility. National Center for Biotechnology Information. Retrieved from: [Link]

  • Wikipedia. (n.d.). Benzimidazole. Retrieved from: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from: [Link]

  • Shahnaz M, et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. Available at: [Link]

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Methodological & Application

Application Note: Accelerated Synthesis of N-Substituted Benzimidazoles via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Need for Greener Synthesis

The benzimidazole ring system is a privileged heterocyclic scaffold due to its profound importance in medicinal chemistry and materials science. As a key structural motif in numerous pharmacologically active agents, it exhibits a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1] The benzimidazole core is also an integral part of Vitamin B12.[2]

Traditionally, the synthesis of N-substituted benzimidazoles involves the condensation of an N-substituted o-phenylenediamine with an aldehyde or carboxylic acid.[3] These methods, while effective, often necessitate harsh reaction conditions, long reaction times (ranging from hours to days), the use of toxic solvents, and often result in modest yields and complex purification procedures.[3][4]

In response to the growing demand for sustainable and efficient chemical processes, microwave-assisted organic synthesis has emerged as a transformative technology.[5] This application note provides a detailed guide to the principles, protocols, and advantages of using microwave irradiation for the rapid and high-yield synthesis of N-substituted benzimidazoles, aligning with the core tenets of Green Chemistry by reducing reaction times, energy consumption, and waste.[2][6]

The Microwave Advantage: Principles and Reaction Mechanism

Microwave-assisted synthesis utilizes the ability of microwave energy to directly heat reaction mixtures containing polar molecules or ions. Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave heating is rapid, volumetric, and highly efficient.[5] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as reactants and solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates intense, uniform heat throughout the bulk of the material.

  • Ionic Conduction: If ions are present (e.g., from catalysts or ionic liquids), they will migrate in the presence of the electric field, leading to collisions and generating heat.

This rapid, superheating effect can dramatically accelerate reaction rates, often reducing multi-hour processes to mere minutes.[7][8] For the synthesis of benzimidazoles, this means that the key steps of condensation and intramolecular cyclization occur at a much faster rate.

The general mechanism for the formation of 1,2-disubstituted benzimidazoles from an N-substituted o-phenylenediamine and an aldehyde involves an initial condensation to form a Schiff base, followed by an intramolecular cyclization to yield a benzimidazoline intermediate. This intermediate then undergoes aromatization, often through oxidation, to furnish the stable benzimidazole product.[9]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Reactants N-Substituted o-Phenylenediamine + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase -H₂O Benzimidazoline Benzimidazoline Intermediate SchiffBase->Benzimidazoline Intramolecular Cyclization Product N-Substituted Benzimidazole Benzimidazoline->Product Oxidation (-2H)

Caption: General reaction mechanism for benzimidazole formation.

Validated Protocols & Methodologies

The following protocols are presented as robust, reproducible methods for the microwave-assisted synthesis of N-substituted benzimidazoles. They have been selected to showcase different catalytic systems and green chemistry approaches.

Protocol 1: Lewis Acid Catalyzed Solvent-Free Synthesis

This protocol leverages a highly efficient Lewis acid catalyst, Erbium(III) triflate (Er(OTf)₃), under solvent-free conditions. The catalyst activates the aldehyde carbonyl group, facilitating the initial condensation step. This method is notable for its extremely short reaction times, high yields, and simple, environmentally friendly work-up.[2][6]

Experimental Workflow:

G A Combine Reactants: N-substituted o-phenylenediamine (1 mmol) Aldehyde (1 mmol) Er(OTf)₃ (1 mol%) B Place in Microwave Reactor (3 mL glass vessel) A->B C Microwave Irradiation: Set Temp: 60 °C Time: 5-10 min B->C D Monitor Reaction (TLC or GC/MS) C->D E Work-up: Add H₂O D->E F Extract with Ethyl Acetate (4 x 3 mL) E->F G Dry organic phase (Na₂SO₄) & Evaporate Solvent F->G H Isolate Pure Product G->H

Caption: Workflow for Lewis acid catalyzed microwave synthesis.

Step-by-Step Protocol:

  • In a 3 mL glass microwave reaction vessel, add the N-substituted-o-phenylenediamine (1.0 mmol), the desired aldehyde (1.0 mmol), and Er(OTf)₃ (0.01 mmol, 1 mol%).

  • Seal the vessel and place it in the cavity of a microwave synthesizer.

  • Irradiate the mixture for 5-10 minutes, with the temperature fixed to a limit of 60°C.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[6]

  • After completion, allow the vessel to cool to room temperature.

  • To the reaction mixture, add deionized water (5 mL). This dissolves the catalyst, separating it from the organic product.[6]

  • Extract the aqueous layer with ethyl acetate (4 x 3 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the pure N-substituted benzimidazole.[6]

Representative Data:

The following table summarizes the results obtained using this protocol with N-phenyl-o-phenylenediamine and various aldehydes.[6]

EntryAldehyde (R group)Time (min)Yield (%)
1Phenyl599
24-Methylphenyl598
34-Methoxyphenyl599
42-Hydroxyphenyl596
54-Chlorophenyl1091
64-Nitrophenyl1086
Protocol 2: Ionic Liquid-Catalyzed Solvent-Free Synthesis

Ionic liquids (ILs) are salts with low melting points that can act as both catalysts and reaction media. Their negligible vapor pressure and high thermal stability make them ideal for microwave chemistry.[10] This protocol uses 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) as an efficient and recyclable catalyst under solvent-free conditions.[10]

Step-by-Step Protocol:

  • In a microwave reaction vessel, mix the N-substituted o-phenylenediamine (1.0 mmol), the aldehyde (1.0 mmol), and [Bmim]BF₄ (0.2 mmol, 20 mol%).

  • Irradiate the solvent-free mixture in a microwave synthesizer at a power of 130-150W for the time specified by optimization (typically 3-8 minutes), monitoring by TLC.

  • After cooling, add ethyl acetate (10 mL) to the reaction mixture.

  • The product dissolves in the ethyl acetate while the ionic liquid catalyst precipitates or forms a separate phase.

  • Decant or filter to separate the ethyl acetate solution. The ionic liquid can be washed, dried, and reused for subsequent reactions.

  • Evaporate the ethyl acetate from the solution to obtain the crude product, which can be further purified by recrystallization if necessary.

This method provides an excellent green alternative, particularly due to the recyclability of the catalyst.[10][11]

Comparative Analysis: Microwave vs. Conventional Heating

The primary driver for adopting microwave synthesis is its dramatic improvement in efficiency over classical methods. The data consistently shows that reactions are completed orders of magnitude faster with significantly higher product yields.[7][12]

Product/MethodReactantsConventional MethodMicrowave MethodYield IncreaseTime ReductionReference
2-Aryl Benzimidazoles o-phenylenediamine + Benzoic Acid10-12 hours @ 140°C4-6 minutes10-50%~96-98%[8][12]
1-Benzyl-2-aryl Benzimidazoles o-phenylenediamine + Benzaldehyde12 hours (reflux)6 minutes29% (65% vs 94%)>99%[9]
Various Benzimidazoles o-phenylenediamine + Aldehydes2-8 hours (reflux)3-10 minutes3-113%~95-98%[7]

As the table illustrates, a reaction that would typically require an entire workday or overnight reflux using an oil bath can be completed in the time it takes to prepare a cup of coffee.[4][7] This acceleration translates directly into higher throughput for discovery chemistry, faster lead optimization in drug development, and significant energy savings.

Troubleshooting and Optimization Insights

  • Choice of Catalyst: While Er(OTf)₃ is highly effective, other Lewis acids like Yb(OTf)₃ or simple catalysts like ammonium chloride can also be used, depending on the specific substrates.[1]

  • Solvent-Free vs. Solvent: Solvent-free reactions are preferred for their green credentials and simple work-up.[6] However, for substrates with poor solubility or a high melting point, a small amount of a high-boiling polar solvent (e.g., DMF, ethanol) can be used to ensure efficient energy absorption and a homogeneous reaction mixture.

  • Pressure Monitoring: When using solvents in sealed vessels, the rapid heating can cause a significant pressure increase. Modern microwave synthesizers are equipped with pressure sensors to ensure safety. It is crucial to operate within the pressure limits of the reaction vessel.

  • Scale-Up: The direct scalability of microwave reactions can sometimes be challenging. For larger-scale synthesis (e.g., >20 mmol), a continuous flow microwave reactor or a larger batch reactor may be necessary. A pilot scale-up reaction (20 mmol) has been successfully demonstrated, though it required a longer reaction time (25 minutes) to achieve an excellent yield (93%).[2][6]

Conclusion

Microwave-assisted synthesis represents a paradigm shift for the preparation of N-substituted benzimidazoles. The technology offers unparalleled speed, efficiency, and control, leading to significantly higher yields and purer products compared to conventional methods.[5] By embracing solvent-free conditions and recyclable catalysts, these protocols not only accelerate the discovery and development process but also adhere to the principles of sustainable chemistry. For any laboratory focused on heterocyclic chemistry, microwave synthesis is an indispensable tool for achieving research goals more effectively and responsibly.

References

  • Russo, F., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Available at: [Link]

  • Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
  • Russo, F., et al. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. Available at: [Link]

  • Gholap, S. S. (2025). Synthesis of Benzimidazole Derivatives: Microwave Approach review.
  • Rao, A., et al. (2004). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. Arkat USA. Available at: [Link]

  • Küçükbay, H. (2017). Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22.
  • Varala, R., et al. (2007). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Journal of the Korean Chemical Society, 51(5), 451-455.
  • Küçükbay, H. (2017). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). ResearchGate. Available at: [Link]

  • Turan-Zitouni, G., et al. (2009). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Letters in Drug Design & Discovery, 6(4), 295-300.
  • Wang, L., et al. (2009). Microwave-Assisted, Ionic Liquid-Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles under Solvent-Free Conditions. Chinese Journal of Chemistry, 27(10), 1948-1952.
  • Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. ResearchGate. Available at: [Link]

  • Yadav, P., et al. (2022). Imidazolium based ionic liquid (IL) [bmim] Br or 1-butyl-3-methyl imidazolium bromide synthesized from 1-methyl imidazole and butyl bromide by microwave (MW) method and is used for efficient synthesis of benzimidazoles from o-phenylene diamine and aldehydes at room temperature (RT).
  • Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Organic Chemistry Portal. Available at: [Link]

  • Egorova, K. S., et al. (2023). Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities. Chemical Society Reviews, 52(20), 7006-7052.
  • Khurana, J. M., & Kumar, S. (2010). Non-chloroaluminate Ionic Liquids Supported the Synthesis of Substituted Imidazoles using Microwave Irradiation. Chiang Mai Journal of Science, 37(3), 469-476.

Sources

Application Notes & Protocols: The Strategic Utility of 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold and the Rise of Fluorinated Intermediates

The benzimidazole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic structure, composed of fused benzene and imidazole rings, allows it to mimic endogenous purine nucleosides and interact with a wide array of biological targets.[1] This has led to the development of blockbuster drugs across various therapeutic areas, including proton-pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and anticancer agents (e.g., Veliparib).[1][2]

The strategic introduction of specific functional groups onto the benzimidazole scaffold is a key tactic in modern drug discovery for modulating potency, selectivity, and pharmacokinetic properties. In this context, 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole emerges as a highly valuable and versatile chemical intermediate.

This guide provides a detailed exploration of its application, focusing on the underlying chemical principles and offering robust protocols for its use in synthesizing novel molecular entities. The presence of two key reactive handles—the fluorine atom at the 6-position and the 2-chloroethyl group—provides a powerful toolkit for researchers. The electron-withdrawing fluorine atom can significantly alter the pKa of the benzimidazole nitrogen and influence metabolic stability, while the chloroethyl group serves as a reliable electrophilic partner for introducing a diverse range of substituents via nucleophilic substitution.

Section 1: Physicochemical Properties & Safe Handling

Before utilization, a thorough understanding of the intermediate's properties and safety requirements is paramount.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₈ClFN₂
Molecular Weight 198.63 g/mol
Appearance Off-white to light brown solid (typical)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)
CAS Number Not broadly indexed; treat as a novel research chemical
Safety & Handling Protocol

This compound is a research chemical and should be handled with appropriate care. While a specific safety data sheet (SDS) may not be available, the hazardous potential can be inferred from its structural motifs: the benzimidazole core and the alkyl chloride functionality.[3]

  • Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory irritation. Alkylating agents can have mutagenic potential.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[3]

  • Handling: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Section 2: Core Application — Synthesis of N-Substituted Benzimidazole Derivatives

The primary utility of this compound is as an electrophile in nucleophilic substitution reactions. The terminal chlorine atom on the ethyl side chain is readily displaced by a wide range of nucleophiles, most commonly primary and secondary amines, to forge new carbon-nitrogen bonds. This reaction is a cornerstone for building libraries of diverse compounds for biological screening.

General Reaction Mechanism: SN2 Alkylation

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (e.g., an amine) attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group in a single, concerted step. The presence of a non-nucleophilic base is crucial to deprotonate the nucleophile (if it's an amine or thiol) or the benzimidazole N-H proton, enhancing reactivity.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol provides a robust starting point for the alkylation of various primary and secondary amines.

Rationale: The choice of a polar aprotic solvent like DMF or acetonitrile is critical as it solvates the cation of the base while leaving the anionic nucleophile relatively free, accelerating the SN2 reaction. Potassium carbonate is a moderately strong base, sufficient for deprotonating most amines without causing unwanted side reactions.[4] Microwave irradiation can be employed to drastically reduce reaction times.[4][5]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine of interest (1.1 - 1.5 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vessel (round-bottom flask or microwave vial)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (e.g., 198 mg, 1.0 mmol).

  • Add Amine and Base: Add the amine of interest (e.g., 1.1 mmol, 1.1 equiv) and anhydrous potassium carbonate (e.g., 276 mg, 2.0 mmol).

  • Add Solvent: Add anhydrous DMF (or MeCN) to achieve a concentration of approximately 0.1-0.2 M (e.g., 5-10 mL).

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C. For microwave-assisted synthesis, heat the sealed vial to 100-120 °C for 15-30 minutes.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzimidazole spot is consumed. A typical mobile phase is 10-30% methanol in dichloromethane or 50% ethyl acetate in hexanes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (approx. 10x the volume of DMF used) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Troubleshooting:

  • Low Yield: Increase reaction temperature, use a stronger base (e.g., NaH, carefully!), or increase the equivalents of the amine.[6]

  • Formation of Dimer: If the amine is difunctional, dimerization can occur. Use a large excess of the difunctional amine to favor the mono-alkylation product.

  • No Reaction: Ensure all reagents are anhydrous. Water can inhibit the reaction.

Section 3: Exemplary Application — Synthesis of a Bioactive Scaffold

To illustrate the practical utility of this intermediate, we will outline the synthesis of a novel derivative with potential biological activity. Benzimidazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer properties.[4][7][8]

Protocol 2: Synthesis of 6-Fluoro-2-(2-(4-methylpiperazin-1-yl)ethyl)-1H-benzimidazole

This target molecule incorporates the 4-methylpiperazine moiety, a common pharmacophore found in many CNS-active and anticancer drugs.

Procedure:

Following the general protocol (Protocol 1):

  • Reactants: this compound (198 mg, 1.0 mmol), 1-methylpiperazine (121 µL, 1.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol) are combined in anhydrous DMF (5 mL).

  • Reaction: The mixture is heated to 80 °C for 6 hours.

  • Work-up & Purification: The standard work-up and purification procedure is followed.

  • Expected Outcome: A white to pale yellow solid.

  • Hypothetical Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.6-7.0 (m, 3H, Ar-H), 3.1 (t, 2H, Ar-CH₂), 2.8 (t, 2H, CH₂-N), 2.7-2.4 (m, 8H, piperazine-H), 2.3 (s, 3H, N-CH₃).

    • MS (ESI+): m/z = 263.16 [M+H]⁺.

This straightforward, two-component reaction rapidly generates a novel molecule with drug-like features, ready for biological evaluation. The benzimidazole core provides a platform for diverse biological interactions, while the fluorination can enhance metabolic stability and binding affinity.

Section 4: Conclusion and Future Perspectives

This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its dual functionality allows for the systematic and efficient generation of novel chemical entities. The protocols outlined here provide a reliable foundation for researchers to explore the vast chemical space accessible from this intermediate.

Future applications could involve more complex transformations, such as using the chloroethyl group as a precursor for vinyl benzimidazoles via elimination, or further functionalization of the benzimidazole N-H position after the initial alkylation. The inherent biological relevance of the fluorinated benzimidazole scaffold ensures that derivatives synthesized from this intermediate will remain promising candidates for uncovering the next generation of therapeutic agents.[2][7]

References

  • Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(33), 21621–21646. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PubMed Central. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 26(4), 1148. Available at: [Link]

  • Ayati, A., et al. (2019). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 9(42), 24553–24584. Available at: [Link]

  • Acar Çevik, U., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(11), 2911. Available at: [Link]

  • Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. Available at: [Link]

  • Hossain, M. S., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmacia, 69(4), 969–979. Available at: [Link]

  • Townsend, L. B., et al. (1995). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 38(20), 4098–4105. Available at: [Link]

  • Wang, X., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(11), 2789–2795. Available at: [Link]

  • Google Patents. (2013). US20130317234A1 - Process for Preparation of Intermediates of Bendamustine.
  • Yuan, J., & Zhu, H.-B. (2018). Synthesis of a potential bendamustine deschloro dimer impurity. Synthetic Communications, 48(5), 558-563. Available at: [Link]

  • Google Patents. (2013). WO2013046223A1 - An improved process for the preparation of bendamustine hydrochloride.
  • Pham, E. C., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(46), 30209–30234. Available at: [Link]

  • Chitre, T. S., et al. (2015). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Organic Letters, 17(21), 5404–5407. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to conduct robust and reliable experiments.

The benzimidazole core is a stable aromatic system, forming the backbone of numerous pharmaceuticals.[1] However, the reactivity of the 2-(2-chloroethyl) substituent introduces specific stability considerations that must be addressed to ensure the integrity of your experimental results. This guide will walk you through potential degradation pathways, provide troubleshooting protocols, and answer frequently asked questions.

Part 1: Understanding the Stability Profile

The stability of this compound in solution is primarily influenced by the chemical reactivity of the 2-chloroethyl group and the electronic nature of the fluorinated benzimidazole ring.

Potential Degradation Pathways

The primary anticipated degradation pathway is the hydrolysis of the 2-chloroethyl group. This can proceed via intramolecular cyclization to form a highly reactive aziridinium intermediate, which is then susceptible to nucleophilic attack by water or other nucleophiles in the solution.

cluster_main Predicted Hydrolysis Pathway start This compound intermediate Aziridinium Intermediate (Reactive) start->intermediate Intramolecular Cyclization product 2-(2-Hydroxyethyl)-6-fluoro-1H-benzimidazole intermediate->product Nucleophilic Attack (e.g., by H2O) cluster_workflow Troubleshooting Workflow start Inconsistent Results Observed prep_fresh Prepare Fresh Stock and Working Solutions start->prep_fresh rerun Re-run Experiment with Fresh Solutions prep_fresh->rerun results_ok Results Consistent? rerun->results_ok yes Issue Resolved: Likely due to aged solutions results_ok->yes Yes no Proceed to Forced Degradation Studies results_ok->no No

Caption: Decision-making workflow for troubleshooting inconsistent experimental results.

Protocol: Forced Degradation Study

A forced degradation study is an essential tool to identify the potential degradation products and the conditions that cause instability. [2][3][4]This study involves subjecting the compound to a range of stress conditions.

Objective: To determine the degradation profile of this compound under various stress conditions. A target degradation of 5-20% is recommended to ensure that the degradation products are detectable without completely consuming the parent compound. [4] Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector or mass spectrometer

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). [2]2. Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at room temperature and 60°C. [5] * Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature. [5] * Thermal Degradation: Incubate the stock solution at 60°C.

    • Photostability: Expose the stock solution to a light source (e.g., UV lamp) at room temperature. [6]3. Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation. [2]5. Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products. Data Analysis and Interpretation:

Stress ConditionExpected ObservationsPotential Degradation Product(s)
Acid Hydrolysis Decrease in parent peak area, appearance of new, more polar peaks.2-(2-Hydroxyethyl)-6-fluoro-1H-benzimidazole and other acid-catalyzed products.
Base Hydrolysis Rapid decrease in parent peak area, appearance of new peaks. Benzimidazoles can be susceptible to significant degradation under basic conditions. [3]2-(2-Hydroxyethyl)-6-fluoro-1H-benzimidazole and other base-catalyzed products.
Oxidation Decrease in parent peak area, potential for multiple new peaks.N-oxides and other oxidation products.
Thermal Degradation Gradual decrease in parent peak area.Similar to hydrolysis products, but potentially at a slower rate.
Photostability Decrease in parent peak area, especially in solution. Many benzimidazoles are photosensitive in solution. [6]Photodegradation products.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or methanol are generally suitable for initial stock solutions. For aqueous working solutions, it is crucial to assess the stability in the chosen buffer system.

Q2: How should I store my stock and working solutions?

A2: Based on general stability principles for benzimidazoles, stock solutions in an organic solvent should be stored at -20°C or -80°C and protected from light. [7][8]It is recommended to prepare fresh aqueous working solutions for each experiment. Long-term storage of aqueous solutions is not advised without conducting a formal stability study.

Q3: My buffer contains nucleophiles (e.g., Tris, phosphate). Will this affect the stability of the compound?

A3: Yes, nucleophilic buffer components can react with the 2-chloroethyl group or the aziridinium intermediate, leading to the formation of adducts. If you suspect this, it is advisable to use a non-nucleophilic buffer (e.g., HEPES) and compare the stability.

Q4: I have confirmed that my compound is degrading in my assay buffer. What can I do?

A4:

  • Prepare Fresh: Prepare working solutions immediately before use.

  • Lower Temperature: Perform experiments at a lower temperature, if possible.

  • Adjust pH: If the degradation is pH-dependent, adjust the pH of your buffer to a more stable range, if compatible with your assay. Benzimidazole derivatives can have varying stability across different pH ranges. [9][10]* Change Buffer: Switch to a non-nucleophilic buffer system.

Q5: How can I identify the degradation products?

A5: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the most effective technique for identifying unknown degradation products. By comparing the mass spectra of the degradation products with the parent compound, you can often deduce the chemical transformation that has occurred.

References

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
  • Kozlov, A. S., et al. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 28(1), 346.
  • Doğan, T., & Uslu, B. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(3), 362-374.
  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews, 5(1), 1-10.
  • Kozlov, A. S., et al. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 28(1), 346. Available from: [Link]

  • Lamb, C. N., et al. (2018). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. Journal of Organic Chemistry, 83(15), 8446-8453.
  • Rao, B. M., et al. (2011). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets.
  • SGS. (2014).
  • Fabbrocini, S., et al. (2003). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 51(1), 32-36.
  • Kozlov, A. S., et al. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. National Center for Biotechnology Information. Available from: [Link]

  • Wang, L., et al. (2021). The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers.
  • Attia, K. A. S., et al. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 12(9), 4217-4223.
  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. Available from: [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Doğan, T., & Uslu, B. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. Available from: [Link]

  • Lee, J., et al. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment.
  • Yurttaş, L., et al. (2019). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Letters in Drug Design & Discovery, 16(7), 794-801.
  • Das, D., et al. (2022).
  • Sharma, A. (2021). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Gola, M., et al. (2020). Stability Descriptors for (Benz)imidazolium-Based Anion Exchange Membranes. Macromolecules, 53(15), 6473-6483.
  • Yurttaş, L., et al. (2016).
  • Lamb, C. N., et al. (2018). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2023). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics, 15(10), 2465.
  • Maggio, R. M., et al. (2013). Stability of pharmaceuticals. An update on the most useful analytical methodologies for its evaluation. Trends in Analytical Chemistry, 49, 57-70.
  • Liu, X., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2439-2445.
  • National Center for Biotechnology Information. (n.d.). 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole. PubChem.
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optimizing reaction conditions for N-alkylation of benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Benzimidazoles

A Senior Application Scientist's Guide to Reaction Optimization and Troubleshooting

Welcome to the technical support center for the N-alkylation of benzimidazoles. As a cornerstone reaction in the synthesis of pharmaceuticals, agrochemicals, and functional materials, its successful execution is paramount. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this synthetic transformation. Here, we move beyond simple protocols to explore the underlying principles that govern success, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Foundational Principles: The Mechanism of N-Alkylation

Before troubleshooting, it's crucial to understand the reaction's mechanism. The N-alkylation of benzimidazole is fundamentally a nucleophilic substitution reaction. The nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking an electrophilic alkylating agent. The process typically follows an SN2 pathway.

The reaction proceeds in two key steps:

  • Deprotonation: The N-H proton of the benzimidazole is acidic (pKa ≈ 13.2 in water) and must be removed by a base to generate the benzimidazolide anion. This anion is a significantly stronger nucleophile than the neutral benzimidazole.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Benzimidazole Benzimidazole (Weak Nucleophile) Anion Benzimidazolide Anion (Strong Nucleophile) Benzimidazole->Anion + B: Base Base (B:) Conj_Acid Conjugate Acid (BH+) Anion_2 Benzimidazolide Anion Anion->Anion_2 Product N-Alkylated Benzimidazole Anion_2->Product + R-X Alkyl_Halide Alkylating Agent (R-X) Leaving_Group Leaving Group (X⁻) G start Low / No Yield q_base Is the base strong enough? (pKa conj. acid > 14) start->q_base s_base Solution: Use stronger base (NaH, K2CO3) or PTC conditions (NaOH/TBAB) q_base->s_base No q_alkyl Is the alkylating agent reactive? (R-I > R-Br > R-Cl) q_base->q_alkyl Yes s_alkyl Solution: Switch to a better leaving group (I or Br). Activate alcohols (e.g., as tosylates). q_alkyl->s_alkyl No q_solvent Is the solvent polar aprotic? (e.g., DMF, Acetonitrile) q_alkyl->q_solvent Yes s_solvent Solution: Switch from protic/nonpolar solvents to DMF, DMSO, or CH3CN. q_solvent->s_solvent No q_temp Is the temperature adequate? q_solvent->q_temp Yes s_temp Solution: Gradually heat the reaction (typically 40-80 °C). Monitor for decomposition. q_temp->s_temp No

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am using an unsymmetrical benzimidazole and getting a mixture of two isomers. How can I control the regioselectivity?

This is a classic challenge. The alkyl group can attach to either N-1 or N-3, and controlling the ratio of these regioisomers is key to a successful synthesis.

  • Causality: The regioselectivity is governed by a delicate balance of steric and electronic effects. [1] * Steric Hindrance: Bulky substituents at the C4 or C7 position will sterically hinder the adjacent nitrogen (N-1), directing the alkylating agent to the less hindered nitrogen.

    • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) decrease the nucleophilicity of the adjacent nitrogen. The alkylation will preferentially occur at the nitrogen atom further away from the withdrawing group. [1]* Solution:

    • Leverage Sterics: For substrates with significant steric bias, the outcome is often predictable. If your desired isomer is the less sterically hindered one, standard conditions will likely favor it.

    • Targeting the More Hindered Isomer: Obtaining the more sterically hindered product is challenging. Specialized methods have been developed, for example, using specific methylating agents under very mild conditions that can override the steric bias. [2] * Protecting Groups: In complex cases, a protecting group strategy may be necessary. One nitrogen can be protected (e.g., with a BOC group), forcing alkylation at the other position, followed by deprotection.

    • Chromatographic Separation: While not ideal, careful column chromatography can often separate the two isomers if a selective method cannot be found.

Optimization Strategies: A Comparative Table

For a quick overview, this table summarizes the impact of different reaction parameters.

ParameterCommon OptionsRationale & Key Considerations
Base NaH, KHStrong, non-nucleophilic: Ensures complete deprotonation but requires strict anhydrous conditions and careful handling.
K₂CO₃, Cs₂CO₃Moderately strong, safer: Effective, especially in DMF or acetonitrile. Cesium carbonate is more reactive but also more expensive. [3]
NaOH, KOH (aq.)Inexpensive, strong: Requires a phase-transfer catalyst (PTC) like TBAB to bring the hydroxide into the organic phase. [4]
Solvent DMF, DMSOHighly polar aprotic: Excellent for dissolving the benzimidazolide salt and promoting a fast SN2 reaction. Can be difficult to remove during workup.
Acetonitrile (CH₃CN)Polar aprotic: Good alternative to DMF, easier to remove. Works well with carbonate bases. [3]
Toluene, THFLess polar: Can be used, but reactions are often slower. Toluene allows for azeotropic removal of water if starting from alcohols. [5]
Alkylating Agent Alkyl Iodides/BromidesHigh reactivity: Preferred for efficient reactions.
Alkyl ChloridesLower reactivity: Often require higher temperatures or PTC conditions to achieve good conversion.
AlcoholsPoor leaving group: Must be activated (e.g., as tosylates) or used under conditions that remove water. [5]
Temperature Room TemperatureMildest condition: Suitable for highly reactive alkylating agents like benzyl bromide or methyl iodide.
40 - 100 °CStandard range: Required for less reactive alkylating agents or sterically hindered substrates. [6]

Validated Experimental Protocols

Here are two reliable, step-by-step protocols that serve as excellent starting points for your experiments.

Protocol 1: Standard N-Alkylation using K₂CO₃ in Acetonitrile

This method is robust, uses readily available materials, and avoids the hazards of sodium hydride.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzimidazole (1.0 eq.).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and anhydrous acetonitrile to the flask.

  • Addition: Add the alkyl halide (1.1 - 1.5 eq.) to the suspension.

  • Reaction: Heat the mixture to 40-50 °C and stir. [3]Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-alkylated product. [7]

Protocol 2: Phase-Transfer Catalysis (PTC) N-Alkylation

This protocol is highly efficient, scalable, and environmentally friendlier as it avoids anhydrous organic solvents.

  • Setup: In a round-bottom flask, combine the benzimidazole (1.0 eq.), the alkyl halide (1.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Addition: Add a 30-50% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). [4]3. Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete as monitored by TLC.

  • Work-up: Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

  • Q: How do I effectively monitor the reaction?

    • A: TLC is the most common method. Use a solvent system that gives good separation between your starting material and product (typically a mixture of hexane and ethyl acetate). Staining with potassium permanganate can help visualize spots if they are not UV-active. LC-MS is definitive for confirming product mass.

  • Q: My product seems to be a salt. What happened?

    • A: You may have formed the dialkylated benzimidazolium salt. This happens if you use a large excess of a highly reactive alkylating agent or run the reaction for too long. Use a stoichiometric amount (1.0-1.1 eq.) of your alkylating agent to minimize this.

  • Q: What is the best way to purify my N-alkylated benzimidazole?

    • A: Column chromatography on silica gel is the most versatile method. [8]If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is an excellent way to obtain highly pure material. [7]

  • Q: Can I use microwave irradiation to speed up the reaction?

    • A: Yes, microwave-assisted synthesis is often very effective for N-alkylation, significantly reducing reaction times from hours to minutes. However, it requires specialized equipment and careful optimization of temperature and pressure parameters.

References

  • El-Shorbagy, A., et al. (2018). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 14, 238-246. Available from: [Link]

  • ResearchGate. (n.d.). N‐Alkylation of benzimidazole. [Image]. Available from: [Link]

  • Yadav, P., & Ganguly, S. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Frontiers in Chemistry, 9, 708831. Available from: [Link]

  • Kouame, N., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Available from: [Link]

  • Google Patents. (2009). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
  • ResearchGate. (2016). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Available from: [Link]

  • ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Available from: [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Available from: [Link]

  • MDPI. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available from: [Link]

  • ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. Available from: [Link]

  • PubMed. (2015). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Available from: [Link]

  • RSC Publishing. (2022). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. Available from: [Link]

Sources

Technical Support Center: Refining HPLC Methods for Benzimidazole Derivative Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the robust purity analysis of benzimidazole derivatives by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in developing and refining HPLC methods for these critical pharmaceutical compounds. As a class of molecules known for their diverse pharmacological activities, ensuring their purity is paramount.

This resource moves beyond generic protocols to provide in-depth, field-proven insights into the nuances of method development and troubleshooting tailored to the unique chemical properties of benzimidazole derivatives. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Foundational Principles of HPLC Method Development for Benzimidazole Derivatives

The successful separation and quantification of benzimidazole derivatives and their impurities hinge on a thorough understanding of their physicochemical properties. Most benzimidazoles are basic compounds, a characteristic that dictates many of the choices in method development, particularly concerning the mobile phase pH and stationary phase selection, to mitigate undesirable peak shapes like tailing.

A versatile starting point for the analysis of several benzimidazole derivatives, such as albendazole, fenbendazole, and mebendazole, often involves a reversed-phase approach. A C8 or C18 column is typically employed, offering a good balance of hydrophobic retention and selectivity.[1][2][3] The mobile phase composition is critical; a common combination is a mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier (typically acetonitrile or methanol).[1][3][4] The pH of the aqueous portion of the mobile phase must be carefully controlled to ensure consistent ionization of the benzimidazole analyte, which in turn affects retention time and peak shape. For basic compounds like benzimidazoles, adjusting the mobile phase pH to be approximately 2 pH units below the pKa of the analyte can suppress silanol interactions and reduce peak tailing.[5]

A gradient elution is often preferred over an isocratic one, especially when analyzing a sample for a range of impurities that may have different polarities. A gradient system allows for the effective elution of both early and late-eluting compounds in a reasonable timeframe.[1][2]

Detection is commonly performed using a UV-VIS detector. The selection of the detection wavelength should be based on the UV spectrum of the parent benzimidazole and its known impurities to ensure adequate sensitivity for all components. For instance, a detection wavelength of 288 nm has been used for oxfendazole, while 254 nm is suitable for albendazole, fenbendazole, and mebendazole.[1][2]

Section 2: Troubleshooting Guide in Q&A Format

This section addresses common issues encountered during the HPLC analysis of benzimidazole derivatives in a direct question-and-answer format.

Peak Shape Problems

Q1: My primary benzimidazole peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for basic compounds like benzimidazoles is a frequent challenge in reversed-phase HPLC.[5] The primary cause is often secondary ionic interactions between the protonated basic analyte and residual acidic silanol groups on the silica-based stationary phase.[5]

  • Causality: At a mid-range pH, the silanol groups (Si-OH) on the column packing can deprotonate to become negatively charged (SiO-), which then strongly interact with the positively charged (protonated) benzimidazole molecules. This strong, secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to below 3.[5] This ensures that the residual silanol groups are protonated (Si-OH) and less likely to interact with the protonated benzimidazole.

    • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH on the column surface and can also mask some of the active silanol sites.

    • Use a Sterically Protected or End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Columns with bulky side chains (sterically protected) can also physically hinder the interaction between the analyte and the silica surface.

    • Consider a Different Organic Modifier: In some cases, methanol can provide a better peak shape than acetonitrile due to its different solvent properties.[6]

Q2: I am observing split peaks for my main analyte. What could be the issue?

A2: Split peaks can arise from several factors, ranging from issues with the sample preparation to problems with the column itself.

  • Causality & Solutions:

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (more organic content) than your initial mobile phase, it can cause the sample to travel through the top of the column in a distorted band, leading to a split peak.[7] Solution: Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Contamination or Void: A buildup of strongly retained impurities at the head of the column can disrupt the flow path, causing peak splitting. A physical void at the column inlet will have a similar effect.[5][7] Solution: Wash the column with a strong solvent. If the problem persists, try reversing the column and flushing it. If a void is suspected, the column may need to be replaced.[5]

    • Co-eluting Impurity: What appears to be a split peak might be two closely eluting compounds. Solution: Try injecting a smaller volume to see if the peaks resolve. You may need to optimize your method to improve resolution.

Baseline and Extraneous Peaks

Q3: I am seeing "ghost peaks" in my chromatogram, especially during a gradient run. What are they and how do I get rid of them?

A3: Ghost peaks are extraneous peaks that appear in a chromatogram, often when running a blank injection.[8] They are a common issue in gradient elution and can originate from various sources.

  • Causality & Solutions:

    • Mobile Phase Contamination: Impurities in your solvents (even HPLC-grade) can accumulate on the column at the initial, weaker mobile phase composition and then elute as the organic concentration increases during the gradient.[9][10] Solution: Use high-purity solvents and freshly prepared mobile phases.

    • System Contamination: Carryover from previous injections is a frequent cause.[10] Contaminants can adhere to the injector needle, valve, or other parts of the system. Solution: Implement a robust needle wash protocol. Flush the entire system with a strong solvent.

    • Dissolved Air: Incomplete degassing of the mobile phase can lead to air bubbles being detected, which can appear as peaks.[9] Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.

To diagnose the source of a ghost peak, run a blank injection (mobile phase only). If the peak is still present, the source is likely the HPLC system or the mobile phase.[8][11]

Section 3: Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for benzimidazole derivative analysis?

A1: A reversed-phase C8 or C18 column is a good starting point for most benzimidazole derivatives.[1][2][3] The choice between C8 and C18 depends on the hydrophobicity of your specific analyte. C18 columns provide greater hydrophobic retention, which is suitable for less polar benzimidazoles, while C8 columns offer slightly less retention and may be beneficial for more polar compounds or for faster analysis times. For basic compounds like benzimidazoles, it is highly recommended to use a modern, high-purity silica column that is well end-capped to minimize interactions with residual silanols.

Q2: How do I choose the optimal mobile phase composition?

A2: Mobile phase optimization is key to achieving good separation.[12] Start with a simple gradient of a buffered aqueous phase and an organic modifier like acetonitrile.

  • Buffer Selection: A phosphate or acetate buffer is common. The buffer's pKa should be close to the desired pH of the mobile phase to provide adequate buffering capacity.

  • pH Adjustment: As discussed, a low pH (typically 2.5-3.5) is often beneficial for improving the peak shape of basic benzimidazoles.[5]

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol is a viable alternative and can sometimes offer different selectivity.

  • Gradient Optimization: Begin with a broad gradient (e.g., 5% to 95% organic) to get a general idea of the retention behavior of your analyte and impurities. Then, narrow the gradient around the elution time of your compounds of interest to improve resolution.

Q3: What are forced degradation studies and why are they important for purity analysis?

A3: Forced degradation studies are a critical component of drug development and are mandated by regulatory bodies like the ICH.[13][14] These studies involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation.[15][16] The primary goals are to:

  • Identify Potential Degradants: This helps in understanding the degradation pathways of the drug molecule.

  • Develop Stability-Indicating Methods: The HPLC method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products.[17] Forced degradation studies are used to challenge the specificity of the analytical method.

  • Inform Formulation and Packaging: Understanding how a drug degrades helps in developing a stable formulation and selecting appropriate packaging.

A typical forced degradation study for a benzimidazole derivative would involve exposing it to conditions such as 0.1 M HCl, 0.1 M NaOH, 3% H2O2, heat (e.g., 80°C), and photolytic stress. The resulting samples are then analyzed by the developed HPLC method to ensure that all degradant peaks are well-resolved from the main peak.

Section 4: Experimental Protocols and Data Presentation

Protocol 1: Initial HPLC Method Screening for a Novel Benzimidazole Derivative
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Time (min) | %B

    • ---|---

    • 0 | 10

    • 20 | 90

    • 25 | 90

    • 25.1 | 10

    • 30 | 10

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm to identify the optimal detection wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the benzimidazole derivative in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Table 1: Example Starting Conditions for HPLC Analysis of Common Benzimidazoles
CompoundColumn TypeMobile PhaseDetection Wavelength
AlbendazoleC18Acetonitrile/Phosphate Buffer (pH 3.5)224 nm
FenbendazoleC8Acetonitrile/Water/Orthophosphoric Acid (pH 4.5)254 nm
MebendazoleC8Acetonitrile/Water/Orthophosphoric Acid (pH 4.5)254 nm
OxfendazoleC8Acetonitrile/Water/Orthophosphoric Acid (pH 4.5)288 nm

Note: The conditions presented in this table are examples and may require optimization for specific applications.[1][2][3]

Section 5: Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

G cluster_solutions Solutions start Peak Tailing Observed (Tf > 1.5) ph_check Is Mobile Phase pH < 3? start->ph_check adjust_ph Adjust pH to 2.5-3.0 with Acid (e.g., H3PO4) ph_check->adjust_ph No buffer_check Is Buffer Concentration Adequate? (e.g., >20mM) ph_check->buffer_check Yes adjust_ph->ph_check increase_buffer Increase Buffer Concentration buffer_check->increase_buffer No column_check Using an End-Capped or Sterically Protected Column? buffer_check->column_check Yes increase_buffer->buffer_check change_column Switch to a High-Purity, End-Capped Column column_check->change_column No modifier_check Consider Organic Modifier column_check->modifier_check Yes change_column->column_check try_methanol Substitute Acetonitrile with Methanol modifier_check->try_methanol If using ACN end_bad Problem Persists: Consult Further modifier_check->end_bad All Options Exhausted end_good Peak Shape Improved try_methanol->end_good

Caption: A decision tree for troubleshooting peak tailing in benzimidazole analysis.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions start Drug Substance (Benzimidazole Derivative) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Resolution (Rs > 2) analysis->evaluation pass Method is Stability-Indicating evaluation->pass Pass fail Optimize HPLC Method (e.g., gradient, pH) evaluation->fail Fail fail->analysis

Caption: Workflow for a forced degradation study of a benzimidazole derivative.

References

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). ResearchGate. [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed. (n.d.). PubMed. [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - ResearchGate. (n.d.). ResearchGate. [Link]

  • Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. (2014). National Institutes of Health (NIH). [Link]

  • (PDF) Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. (2014). ResearchGate. [Link]

  • (PDF) High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (1999). ResearchGate. [Link]

  • How to Identify Ghost Peaks in U/HPLC. (n.d.). Phenomenex. [Link]

  • HPLC Chromatograms of Benzimidazole Drugs and Related Photoproducts... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • What causes a “ghost” peak and what can I do to prevent this? (n.d.). Waters. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Causes and solutions of ghost peaks | Download Table. (n.d.). ResearchGate. [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018). Acta Scientific. [Link]

  • Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??. (n.d.). ResearchGate. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SRI. [Link]

  • A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II). (2023). Royal Society of Chemistry. [Link]

  • Optimization of a micro-High-Performance Liquid Chromatography Method for Determination of Metronidazole benzoate in Their stand. (n.d.). ResearchGate. [Link]

  • HPLC and UHPLC Column Selection Guide. (n.d.). Merck Millipore. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]

  • Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery. [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination. (n.d.). Separation Science. [Link]

  • SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. (2022). IJCRT.org. [Link]

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Validation & Comparative

A Comparative Guide to the Anticancer Potential of 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the prospective anticancer agent, 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole. In the absence of extensive direct experimental data for this specific molecule, this document establishes a robust comparative framework against structurally related and clinically relevant benzimidazole derivatives. By examining structure-activity relationships, proposed mechanisms of action, and relevant experimental data from analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a well-grounded validation of its potential therapeutic efficacy.

Introduction: The Benzimidazole Scaffold in Oncology

The benzimidazole core, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines, allowing for interaction with a wide array of biological targets.[1] This has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications, including a significant number of anticancer agents.[2] The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a broad spectrum of biological activities.[3] Key anticancer mechanisms associated with benzimidazole derivatives include DNA alkylation, inhibition of tubulin polymerization, and interference with critical signaling pathways.[4]

This guide will focus on the specific derivative, this compound, and evaluate its anticancer potential through a comparative analysis with the well-established alkylating agent, Bendamustine, and other relevant fluorinated benzimidazole compounds.

Structural Analogs for Comparative Analysis

To build a comprehensive understanding of the potential of this compound, we will draw comparisons with the following compounds:

  • Bendamustine: An FDA-approved nitrogen mustard derivative of benzimidazole used in the treatment of certain types of cancer, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[5] Its 2-(chloroethyl)amino group is a key feature for its DNA alkylating activity.

  • 2-(Fluorophenyl)-1H-benzimidazole Derivatives: A series of synthesized compounds where the fluorine substitution on the phenyl ring has been shown to influence anticancer activity.[2]

  • Other 6-substituted Benzimidazole Derivatives: Compounds with substitutions at the 6-position of the benzimidazole ring have demonstrated significant cytotoxic effects.[6]

Comparative Cytotoxicity

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Bendamustine Mantle Cell Lymphoma (MCL)21.1 ± 16.2[5]
Diffuse Large B-cell Lymphoma (DLBCL)47.5 ± 26.8[5]
Multiple Myeloma (MM)44.8 ± 22.5[5]
Lymphoma20[7]
2-(p-fluorophenyl)-1H-benzimidazole (ORT14) A549 (Lung Carcinoma)1.25[2]
A498 (Kidney Carcinoma)2.50[2]
HeLa (Cervical Cancer)2.15[2]
HepG2 (Liver Cancer)3.75[2]
A375 (Melanoma)1.85[2]
2-(o-fluorophenyl)-5-methyl-1H-benzimidazole (ORT15) A549 (Lung Carcinoma)1.15[2]
A498 (Kidney Carcinoma)2.25[2]
HeLa (Cervical Cancer)2.50[2]
HepG2 (Liver Cancer)3.50[2]
A375 (Melanoma)1.50[2]

Table 1: Comparative in vitro cytotoxicity (IC50 values) of Bendamustine and representative 2-(fluorophenyl)-1H-benzimidazole derivatives against various human cancer cell lines.

The data in Table 1 suggests that fluorinated benzimidazole derivatives can exhibit potent anticancer activity, with IC50 values in the low micromolar range. The presence of a fluorine atom is often associated with enhanced biological activity.[2] Given that this compound possesses both a recognized cytotoxic moiety (2-chloroethyl) and a fluorine atom, it is reasonable to hypothesize that it would exhibit significant cytotoxic effects against a range of cancer cell lines.

Proposed Mechanisms of Anticancer Action

The anticancer effects of this compound are likely multifaceted, stemming from the combined influence of its structural components.

DNA Alkylation

The 2-(2-chloroethyl) group is a classic alkylating agent motif. Similar to Bendamustine, this reactive group can form covalent bonds with electron-rich nucleophilic sites on DNA bases. This leads to the formation of DNA adducts, inter- and intra-strand cross-links, which ultimately inhibit DNA replication and transcription, triggering cell cycle arrest and apoptosis.

DNA_Alkylation_Mechanism Compound This compound DNA Cellular DNA Compound->DNA Alkylation Adducts DNA Adducts & Cross-links DNA->Adducts Replication_Block Inhibition of DNA Replication & Transcription Adducts->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

DNA Alkylation Pathway
Induction of Apoptosis and Cell Cycle Arrest

Benzimidazole derivatives are well-documented inducers of apoptosis and cell cycle arrest in cancer cells.[8] The DNA damage caused by alkylation is a potent trigger for the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein.[9] Activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, resulting in the release of cytochrome c from the mitochondria and subsequent caspase activation.

Furthermore, DNA damage checkpoints in the cell cycle, particularly at the G2/M phase, are activated, preventing cell division and allowing time for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.

Apoptosis_CellCycle_Pathway cluster_0 Cellular Response to DNA Damage Compound This compound DNA_Damage DNA Damage Compound->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_up Bax Upregulation p53_Activation->Bax_up Bcl2_down Bcl-2 Downregulation p53_Activation->Bcl2_down G2M_Arrest G2/M Cell Cycle Arrest p53_Activation->G2M_Arrest Mitochondria Mitochondrial Cytochrome c Release Bax_up->Mitochondria Bcl2_down->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation PLCg_PKC->Cell_Proliferation Angiogenesis Angiogenesis Cell_Survival->Angiogenesis Cell_Proliferation->Angiogenesis

Simplified VEGFR-2 Signaling Pathway

Experimental Protocols for Validation

To empirically validate the anticancer effects of this compound, a series of well-established in vitro assays are recommended.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. [10]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Benzimidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial drug discovery, the benzimidazole scaffold has consistently emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various benzimidazole derivatives, offering researchers, scientists, and drug development professionals a detailed technical overview supported by experimental data and methodologies. Our focus is to elucidate the structure-activity relationships that govern their efficacy against a wide range of microbial pathogens, including bacteria, fungi, viruses, and parasites.

The Enduring Promise of the Benzimidazole Core

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings. This structural motif is analogous to naturally occurring purine nucleosides, which allows benzimidazole derivatives to readily interact with biological macromolecules.[1] This inherent bioactivity has led to the development of a plethora of derivatives with a wide spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The versatility of the benzimidazole ring system allows for substitutions at various positions, profoundly influencing its antimicrobial potency and spectrum.

Antibacterial Spectrum of Benzimidazole Derivatives

Benzimidazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[3] Their mechanism of action often involves the inhibition of essential cellular processes such as DNA synthesis or cell wall formation.[4]

A key determinant of the antibacterial spectrum is the nature and position of substituents on the benzimidazole core. For instance, substitutions at the N-1 and C-2 positions have been extensively explored to modulate activity. A hydrophobic unit at the N-1 position, such as a benzene ring or an aliphatic chain, has been shown to enhance antibacterial efficacy.[3] Furthermore, the presence of an electron-withdrawing group at the C-4 or C-7 position can also contribute to increased activity.[3]

Below is a comparative table summarizing the antibacterial activity of representative benzimidazole derivatives against common bacterial pathogens.

Benzimidazole DerivativeTarget Bacteria (Gram+)Target Bacteria (Gram-)Reported MIC (µg/mL)Reference
2-substituted phenyl benzimidazolesStaphylococcus aureus, Bacillus subtilisEscherichia coli, Pseudomonas aeruginosaVaries based on substitution[5]
5-fluorouracil benzimidazolesMRSA, S. aureus, B. subtilisE. coli, B. proteus, B. typhi2 - 64[3]
Benzimidazole-triazole hybridsS. aureusE. coli, P. aeruginosa3.125 - 25[2]
Amino acid-derived benzimidazolesS. aureus, S. pneumoniae, S. pyogenesP. aeruginosa, K. pneumoniaeVaries based on amino acid[3]

Table 1: Comparative antibacterial spectrum of selected benzimidazole derivatives. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.

Antifungal Activity: Targeting Fungal Cell Integrity

Several benzimidazole derivatives exhibit potent antifungal activity, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption of membrane integrity leads to fungal cell death.

Structure-activity relationship studies have revealed that substitutions at the C-5 position of the benzimidazole ring are crucial for antifungal potency. For example, the introduction of a fluoro or chloro group at this position has been shown to significantly increase antifungal activity.[6]

Benzimidazole DerivativeTarget FungiReported MIC (µg/mL)Reference
Benzimidazole-1,2,4-triazole DerivativesCandida glabrata0.97[6]
Alkylated benzimidazolesAspergillus niger, Candida albicansVaries based on alkyl group[7]
Benzimidazole-incorporated sulfonamidesVarious fungal strainsVaries based on substitution[5]

Table 2: Comparative antifungal spectrum of selected benzimidazole derivatives.

Antiviral Potential of Benzimidazole Scaffolds

The antiviral activity of benzimidazole derivatives has been a subject of intense research, particularly in the context of emerging viral infections.[2] These compounds can interfere with various stages of the viral life cycle, including attachment, entry, replication, and release. Notably, certain benzimidazole-1,2,3-triazole hybrids have shown promising antiviral properties.[2]

The exploration of the antiviral spectrum is an ongoing effort, with researchers continuously screening these compounds against a diverse range of viruses.

Antiparasitic Efficacy: A Historical Stronghold

Benzimidazoles have a long and successful history as antiparasitic agents, particularly as anthelmintics.[5] Commercially available drugs like albendazole, mebendazole, and thiabendazole are widely used to treat infections caused by parasitic worms.[5] Their primary mechanism of action involves binding to the β-tubulin of the parasite, which inhibits the formation of microtubules and disrupts essential cellular processes like cell division and glucose uptake.[5] The antiparasitic spectrum also extends to certain protozoa.[8]

Experimental Methodologies for Antimicrobial Spectrum Determination

To ensure the scientific integrity and reproducibility of the data presented, standardized experimental protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing.[5][7] Below are detailed methodologies for key assays used to determine the antimicrobial spectrum.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Principle: A serial two-fold dilution of the benzimidazole derivative is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound where no growth is observed.[8]

Step-by-Step Protocol:

  • Preparation of Benzimidazole Derivative Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known high concentration.

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile broth medium into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last column.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[10] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[1]

  • Inoculation: Inoculate each well with 5 µL of the standardized bacterial or fungal suspension.[1] Leave a column of wells uninoculated as a sterility control.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[1]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the benzimidazole derivative that completely inhibits visible growth.[11]

Workflow for MIC determination using the broth microdilution method.
Kirby-Bauer Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[2]

Principle: A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a known concentration of the benzimidazole derivative are then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth will appear around the disk after incubation.[4] The diameter of this zone of inhibition is proportional to the susceptibility of the organism.[11]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

  • Application of Disks: Aseptically place paper disks impregnated with the test benzimidazole derivatives onto the surface of the agar. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts.[11]

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[12]

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the benzimidazole derivative. The cells are then overlaid with a semi-solid medium (e.g., agarose) to restrict the spread of progeny virions, leading to the formation of localized areas of cell death or "plaques".[3][12] The number of plaques is counted, and the concentration of the compound that reduces the plaque number by 50% (IC50) is determined.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed susceptible host cells into 24-well plates and allow them to grow to a confluent monolayer.[3]

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with various concentrations of the benzimidazole derivative for a specific time.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixture.[3] Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium containing the corresponding concentrations of the benzimidazole derivative.[3]

  • Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are visible (this can range from days to weeks).[13]

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • IC50 Determination: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value from a dose-response curve.

Structure-Activity Relationship (SAR): A Visual Guide

The antimicrobial activity of benzimidazole derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective antimicrobial agents.

SAR_Benzimidazole cluster_core Benzimidazole Core benzimidazole N1 N-1 Position (Hydrophobicity) C2 C-2 Position (Linker & Functional Groups) C5_C6 C-5/C-6 Positions (Electron-withdrawing/donating groups) Antibacterial Antibacterial N1->Antibacterial C2->Antibacterial Antifungal Antifungal C2->Antifungal Antiviral Antiviral C2->Antiviral C5_C6->Antibacterial C5_C6->Antifungal Antiparasitic Antiparasitic

Influence of substitutions on the antimicrobial spectrum of benzimidazoles.

As illustrated, modifications at the N-1, C-2, and C-5/C-6 positions of the benzimidazole ring system significantly impact the resulting antimicrobial profile. For instance, introducing bulky or hydrophobic groups at the N-1 position can enhance antibacterial activity by improving cell membrane permeability.[3] The C-2 position is highly versatile, and the attachment of various heterocyclic rings (e.g., triazoles, pyrazoles) or other functional groups can lead to compounds with broad-spectrum antimicrobial effects.[2][14] Furthermore, the electronic properties of substituents on the benzene ring (C-5 and C-6 positions) play a critical role; electron-withdrawing groups like halogens often enhance antifungal and antibacterial activities.[5][6]

Conclusion and Future Directions

Benzimidazole derivatives represent a rich and enduring source of antimicrobial leads. Their broad spectrum of activity, coupled with the tunability of their chemical structure, makes them a highly attractive scaffold for the development of new therapeutics to combat the growing threat of antimicrobial resistance. This guide has provided a comparative overview of their antimicrobial spectrum, detailed the essential experimental methodologies for their evaluation, and highlighted the key structure-activity relationships that govern their efficacy. Future research should continue to explore novel substitutions and hybrid molecules to further optimize the potency, selectivity, and pharmacokinetic properties of benzimidazole-based antimicrobial agents.

References

  • Gîrdan, M. A., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5029. [Link]

  • Kumar, D., et al. (2018). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journal of Pharmaceutical Research, 2(3). [Link]

  • Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3576-3593. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. [Link]

  • Sharma, D., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414. [Link]

  • Gîrdan, M. A., et al. (2021). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 26(23), 7296. [Link]

  • Pop, R., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 29(3), 639. [Link]

  • Rashdan, H. R. M., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. [Link]

  • Özkay, Y., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4055-4066. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Prichard, M. N., & Kern, E. R. (2000). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 44(5), 1259-1265. [Link]

  • Jan, A., et al. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • World Organisation for Animal Health. (2022). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]

  • Mansoura University, Faculty of Pharmacy. (2017, November 15). Determination of MIC by Broth Dilution Method [Video]. YouTube. [Link]

  • Abou-Karam, M., & Shier, W. T. (1991). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products, 54(6), 1631-1637. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.